Methasterone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCXSMWLJFBNM-FOVYBZIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187472 | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-88-2 | |
| Record name | Methasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3381-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methasterone's Mechanism of Action in Muscle Hypertrophy: A Technical Whitepaper
Abstract
Methasterone, a synthetic anabolic-androgenic steroid (AAS), is recognized for its potent effects on muscle hypertrophy. This document provides a detailed technical overview of the molecular mechanisms through which this compound is proposed to exert its anabolic effects. It is intended for researchers, scientists, and professionals in drug development. The primary mechanism is centered on the activation of the androgen receptor (AR), leading to a cascade of genomic and non-genomic signaling events that ultimately enhance muscle protein synthesis and inhibit protein degradation. Due to its status as a "designer steroid" that was never officially marketed for medical use, publicly available, peer-reviewed quantitative data and specific experimental protocols on this compound are limited.[1] This guide synthesizes the available information and extrapolates from data on structurally similar androgens to present a comprehensive model of its action.
Introduction
This compound (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), also known as methyldrostanolone, is a C-17 alpha-alkylated oral anabolic steroid derived from dihydrotestosterone (DHT).[1] It gained notoriety under the brand name "Superdrol." Its chemical modifications enhance its anabolic properties while reportedly exhibiting weaker androgenic activity.[1][2] The primary molecular target for this compound, like other AAS, is the androgen receptor (AR).[3] The interaction with the AR initiates a series of events that promote an increase in skeletal muscle mass. These can be broadly categorized into genomic and non-genomic pathways.[4]
Quantitative Anabolic and Androgenic Data
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Q-Ratio (Anabolic/Androgenic) | Reference |
| This compound | 400% | 20% | 20 | [1] |
This data is based on assays described in Vida's "Androgens and Anabolic Agents," a standard reference in the field.[1]
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
The anabolic and androgenic ratio of steroids like this compound is determined using the Hershberger assay.[5][6] This in vivo assay uses castrated prepubertal male rats to measure the androgen-dependent growth of specific tissues.
Protocol Outline:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains), typically castrated around postnatal day 42.[7]
-
Acclimation: A post-castration recovery period of 7-10 days allows for the regression of androgen-dependent tissues.
-
Dosing: The test compound (this compound) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[6]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.[8]
-
Endpoints:
-
Data Analysis: The dose-response curves for the test compound on these tissues are compared to those of a reference standard (e.g., methyltestosterone) to determine relative potencies.
Androgen Receptor Binding Assay
To quantify the binding affinity of this compound to the androgen receptor, a competitive radioligand binding assay would be employed.
Protocol Outline:
-
Receptor Source: Cytosol prepared from androgen-sensitive tissue, such as rat prostate, or cells engineered to express the human androgen receptor.[9]
-
Radioligand: A high-affinity, non-metabolizable synthetic androgen, such as [3H]-methyltrienolone (R1881), is used.[10][11]
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
To ensure specificity for the androgen receptor, other steroid receptors can be blocked with an excess of a suitable non-androgenic steroid (e.g., triamcinolone acetonide to block glucocorticoid and progesterone receptors).[12]
-
The reaction is incubated to equilibrium.
-
-
Separation: Bound and free radioligand are separated (e.g., using dextran-coated charcoal or filtration).
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki) or the Relative Binding Affinity (RBA) compared to a reference androgen like DHT.[13][14]
Core Signaling Pathways for Muscle Hypertrophy
This compound's anabolic effects are mediated through two primary, interconnected signaling pathways: the genomic and non-genomic pathways.
Genomic Signaling Pathway
This is the classical, well-established mechanism of action for androgens. It involves the direct regulation of gene expression.
Non-Genomic Signaling Pathways
Androgens can also elicit rapid cellular responses that do not require direct gene transcription. These non-genomic pathways involve the activation of intracellular signaling cascades, which can also contribute to muscle hypertrophy. The primary cascades implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.[15][16]
Logical Relationship of Anabolic Action
The ultimate outcome of this compound administration on muscle tissue is the result of a coordinated series of events, beginning with receptor binding and culminating in altered protein metabolism.
Conclusion
This compound promotes muscle hypertrophy primarily through its potent agonism of the androgen receptor. This interaction triggers both genomic and likely non-genomic signaling cascades. The genomic pathway leads to the increased transcription of genes involved in muscle protein synthesis. Concurrently, non-genomic pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, are likely activated, further stimulating protein synthesis and inhibiting catabolism. The result is a net positive protein balance within the muscle cell, leading to an increase in muscle fiber size. While the broad strokes of this mechanism are well-understood from the study of other potent androgens, further research with specific, quantitative data on this compound is required to fully elucidate its precise molecular interactions and signaling dynamics. The lack of such data highlights the challenges in characterizing the pharmacology of unapproved "designer" compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Functions and side effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.ufes.br [blog.ufes.br]
An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Methasterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), a synthetic anabolic-androgenic steroid (AAS), exhibits potent anabolic properties with comparatively weak androgenic effects. Initially synthesized for potential therapeutic applications, it gained notoriety as a "designer steroid" in the dietary supplement market under the name Superdrol. This guide provides a comprehensive overview of the pharmacological and toxicological characteristics of this compound, with a focus on its mechanism of action, metabolic fate, and significant adverse effects, particularly its pronounced hepatotoxicity. Detailed experimental methodologies and signaling pathways are presented to offer a complete technical resource for the scientific community.
Introduction
This compound is a C17-alpha-alkylated derivative of dihydrotestosterone (DHT). The addition of a methyl group at the C-2α position and another at the C-17α position significantly enhances its oral bioavailability and anabolic potency.[1] Despite early research suggesting a high anabolic-to-androgenic ratio, this compound was never officially marketed as a pharmaceutical drug.[2] It later emerged in the early 2000s as an over-the-counter dietary supplement, leading to its classification as a Schedule III controlled substance in the United States and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[3] This guide aims to consolidate the available scientific information on this compound to serve as a technical reference for researchers.
Pharmacological Profile
Mechanism of Action
This compound, like other AAS, exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding, the this compound-AR complex translocates to the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of androgen-responsive genes. This leads to increased protein synthesis and nitrogen retention in skeletal muscle, accounting for its potent anabolic effects.[5]
Anabolic and Androgenic Activity
Early studies reported this compound to be 400% as anabolic and 20% as androgenic as methyltestosterone when administered orally, yielding a Q-ratio (anabolic to androgenic ratio) of 20.[2] This high ratio indicates a strong dissociation of anabolic effects from androgenic side effects, a desirable characteristic for therapeutic applications that was never realized.
Table 1: Comparative Anabolic and Androgenic Activity
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Q-Ratio (Anabolic:Androgenic) |
| This compound | 400% | 20% | 20 |
| Methyltestosterone | 100% | 100% | 1 |
Note: Data is based on early preclinical studies and may not directly translate to human effects.[2]
Pharmacokinetics and Metabolism
The 17α-methylation of this compound makes it orally bioavailable by reducing first-pass hepatic metabolism.[6] Metabolism of this compound proceeds through Phase I (oxidation, reduction) and Phase II (conjugation) pathways. The primary routes of Phase I metabolism include hydroxylation at various positions (C2, C12, C16, C20) and reduction of the C3-keto group.[7] The resulting metabolites are then primarily excreted in the urine as glucuronide conjugates.[7] No significant sulfated metabolites have been detected.[7]
Toxicological Profile
The most significant and well-documented adverse effect of this compound is its hepatotoxicity.[1] The 17α-alkylation is a known contributor to liver stress with oral AAS.
Hepatotoxicity
Numerous case reports have linked this compound use to severe cholestatic liver injury.[8][9] The typical presentation includes jaundice, pruritus, and elevated liver enzymes.[2] Histological findings often reveal bland cholestasis with minimal inflammation. While liver function typically normalizes after cessation of the drug, the recovery period can be prolonged.[8]
Table 2: Summary of Reported Liver Function Test Abnormalities in this compound-Induced Hepatotoxicity
| Parameter | Reported Range of Peak Values | Reference |
| Total Bilirubin | 27 - 41.2 mg/dL | [2][5] |
| Alanine Aminotransferase (ALT) | 98 - 125 U/L | [5] |
| Aspartate Aminotransferase (AST) | 63 - 71 U/L | [5] |
| Alkaline Phosphatase (ALP) | 262 - 353 IU/L | [5] |
Note: These values are derived from case reports and represent a range of observed toxicities. Individual responses can vary significantly.
Other Adverse Effects
Beyond hepatotoxicity, other potential adverse effects associated with this compound use are consistent with those of other AAS and include:
-
Cardiovascular: Negative alterations in lipid profiles (decreased HDL, increased LDL), hypertension.
-
Endocrine: Suppression of endogenous testosterone production, testicular atrophy, infertility.
-
Dermatological: Acne, hair loss.
-
Psychological: Mood swings, aggression.
Experimental Protocols
Androgen Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (LBD)
-
Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Test compound (this compound)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., Dihydrotestosterone).
-
In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference standard.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[6]
Animal Model:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
Procedure:
-
Following a post-castration recovery period (e.g., 7 days), randomly assign animals to treatment groups: vehicle control, reference androgen (e.g., testosterone propionate), and various dose levels of the test compound (this compound).
-
Administer the test compound and reference androgen daily for a specified duration (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Androgenic: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.
-
Anabolic: Levator ani muscle.
-
-
Record the wet weights of these tissues.
-
Calculate the mean tissue weights for each treatment group and compare them to the vehicle control group to determine anabolic and androgenic activity.
Analysis of this compound Metabolites by GC-MS
This protocol describes the general workflow for identifying this compound metabolites in urine.
Sample Preparation:
-
Collect urine samples before and after administration of this compound.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.
-
Extract the deconjugated steroids from the urine using a suitable organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried extract to improve the volatility and chromatographic properties of the steroids (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the metabolites on a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).
-
Use a temperature program to elute the compounds.
-
Acquire mass spectra in full-scan mode to identify potential metabolites based on their fragmentation patterns and retention times compared to reference standards (if available).
Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon activation by an agonist like this compound.
Caption: Classical genomic signaling pathway of this compound via the androgen receptor.
Experimental Workflow for Anabolic/Androgenic Activity Assessment
The following diagram outlines the experimental workflow for determining the anabolic and androgenic activity of a test compound using the Hershberger assay.
Caption: Workflow for the Hershberger assay to assess anabolic and androgenic activity.
Logical Relationship of this compound-Induced Hepatotoxicity
This diagram illustrates the proposed logical cascade of events leading to liver injury following this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. minervamedica.it [minervamedica.it]
- 3. rjp.nipne.ro [rjp.nipne.ro]
- 4. scribd.com [scribd.com]
- 5. epa.gov [epa.gov]
- 6. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgenic anabolic steroid-induced liver injury: two case reports assessed for causality by the updated Roussel Uclaf Causality Assessment Method (RUCAM) score and a comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2α,17α-dimethyl-5α-androstan-17β-ol-3-one, also known by the names Methasterone and Superdrol, is a synthetic anabolic-androgenic steroid (AAS). First synthesized in 1956 by Syntex Corporation, it was initially investigated for its potential anti-tumor properties.[1][2] While never officially marketed as a prescription drug, it later emerged as a "designer steroid."[2] This technical guide provides an in-depth overview of the synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and a review of its mechanism of action.
Synthesis Pathways
The primary and most well-documented synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one involves the catalytic hydrogenation of Oxymetholone (17β-hydroxy-2-(hydroxymethylene)-17α-methyl-5α-androstan-3-one).
Primary Synthesis Route: Catalytic Hydrogenation of Oxymetholone
This pathway involves the reduction of the C4-C5 double bond and the removal of the 2-hydroxymethylene group of Oxymetholone.
Experimental Protocol:
A solution of 2.05 grams of Oxymetholone is prepared in 160 mL of ethanol at room temperature. To this solution, 2.50 grams of 5% palladium on charcoal (Pd/C) is added as a catalyst. The mixture is then subjected to hydrogenation in a Parr reactor under a pressure of 3 bar for 36 hours at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is filtered through a pad of silica gel to remove the catalyst, and the ethanol is evaporated to yield the crude product. Purification is achieved through column chromatography on silica gel using a hexane-ethyl acetate (1:1) solvent system, resulting in a colorless solid.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one from Oxymetholone.
| Parameter | Value | Reference |
| Starting Material | Oxymetholone | |
| Reagents | Ethanol, 5% Palladium on Charcoal | |
| Reaction Time | 36 hours | |
| Temperature | Room Temperature | |
| Pressure | 3 bar | |
| Yield | 68% | |
| Melting Point | 145.5-150.5 °C | |
| Optical Rotation | +17.5° (in Methanol) |
Spectroscopic Characterization
Mechanism of Action and Signaling Pathway
As an anabolic-androgenic steroid, 2α,17α-dimethyl-5α-androstan-17β-ol-3-one is presumed to exert its effects through interaction with the androgen receptor (AR). The following diagram illustrates the general signaling pathway of androgen receptors.
Metabolic Pathway
The metabolism of 2α,17α-dimethyl-5α-androstan-17β-ol-3-one primarily occurs in the liver and involves several key transformations, including hydroxylation and reduction. The major metabolic routes are the reduction of the 3-keto group and hydroxylation at various positions on the steroid skeleton.[4]
Conclusion
This technical guide has detailed a primary synthesis pathway for 2α,17α-dimethyl-5α-androstan-17β-ol-3-one from Oxymetholone, providing a comprehensive experimental protocol and associated quantitative data. Furthermore, the presumed mechanism of action via the androgen receptor signaling pathway and the metabolic fate of the compound have been illustrated. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Further research to obtain and publish detailed spectroscopic data (¹H and ¹³C NMR) of the final compound would be a beneficial contribution to the scientific literature.
References
- 1. This compound (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
An In-Depth Technical Guide on the Binding Affinity of Methasterone for the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methasterone's interaction with the androgen receptor (AR), focusing on its binding affinity, the experimental methods used for its determination, and the subsequent signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of anabolic-androgenic steroids.
Introduction to this compound
This compound, also known as methyldrostanolone, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-alkylated derivative of dihydrotestosterone (DHT) and was first synthesized in 1956.[1] While never marketed for medical use, it gained notoriety as a "designer steroid" in the dietary supplement industry.[1] this compound is recognized for its potent anabolic effects, promoting muscle growth and strength, while exhibiting comparatively weaker androgenic activity.[1][2] Reports suggest it possesses 400% of the anabolic activity and 20% of the androgenic activity of methyltestosterone.[1][3]
Quantitative Analysis of Androgen Receptor Binding Affinity
For context, the binding affinities of endogenous androgens and other synthetic steroids are presented in the tables below. These values, obtained from various in vitro studies, provide a benchmark for understanding the potential binding potency of this compound.
Table 1: Binding Affinity of Endogenous Androgens for the Androgen Receptor
| Ligand | Dissociation Constant (Kd) [nM] | Source |
| Dihydrotestosterone (DHT) | 0.22 ± 0.09 | [4] |
| Testosterone | ~2.2 | [5] |
Table 2: Relative Binding Affinity (RBA) of Various Anabolic-Androgenic Steroids
| Compound | Relative Binding Affinity (%)* | Source |
| Methyltrienolone (MT) | 100 | [6] |
| 19-Nortestosterone (Nandrolone) | > MT | [6] |
| Methenolone | > Testosterone | [6] |
| Testosterone | < Methenolone | [6] |
| 1α-Methyl-DHT | < Testosterone | [6] |
| Stanozolol | < 5 | [6] |
| Methandienone | < 5 | [6] |
| Fluoxymesterone | < 5 | [6] |
*Relative to Methyltrienolone (MT).
Experimental Protocols for Determining Androgen Receptor Binding Affinity
The binding affinity of compounds like this compound to the androgen receptor is typically determined using competitive binding assays. Below is a detailed methodology for a common type of androgen receptor competitive binding assay.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the IC50 and subsequently the Ki of a test compound for the androgen receptor.
Materials:
-
Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from tissues rich in AR, such as rat prostate.
-
Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound.
-
Reference Compound: A known AR ligand, such as Dihydrotestosterone (DHT) or unlabeled R1881.
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, e.g., TEG buffer (Tris-HCl, EDTA, glycerol).
-
Scintillation Cocktail: For detecting radioactivity.
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound.
-
Prepare a working solution of the radioligand at a concentration typically at or below its Kd.
-
Prepare the androgen receptor preparation at a concentration that results in a sufficient signal-to-noise ratio.
-
-
Assay Incubation:
-
In a microplate or test tubes, combine the androgen receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Canonical androgen receptor signaling pathway.
The anabolic effects of this compound are a result of the upregulation of genes involved in protein synthesis and muscle growth. [7]Anabolic-androgenic steroids can influence various signaling pathways that regulate muscle protein synthesis, including the Notch and Wnt pathways, through their interaction with the androgen receptor. [7]
Conclusion
This compound is a potent synthetic anabolic-androgenic steroid that exerts its effects primarily through binding to the androgen receptor. While quantitative data on its binding affinity is not widely published, it is understood to be a potent agonist. The methodologies for determining its binding characteristics are well-established, primarily relying on competitive binding assays. The subsequent activation of the androgen receptor signaling pathway leads to the modulation of gene expression, resulting in its pronounced anabolic effects. Further research to quantify the binding kinetics of this compound and to fully elucidate its downstream signaling targets will provide a more complete understanding of its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Classification of Two Steroids, Prostanozol and this compound, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]
- 3. This compound Insights: Unique Characteristics of Anabolic-Androgenic Steroids – Part 8 - MESO-Rx [thinksteroids.com]
- 4. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Anabol: An In-depth Technical Guide to the Initial Discovery and Historical Context of Methasterone Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methasterone, a synthetic and orally active anabolic-androgenic steroid (AAS), presents a unique case study in steroid development and regulation. Initially synthesized in 1956 by Syntex Corporation during a search for anti-tumor agents, it was noted for its potent anabolic activity and low androgenicity but was never commercialized as a prescription drug.[1][2] It later re-emerged in 2005 as a "designer steroid" in the dietary supplement market under the name "Superdrol," leading to its eventual classification as a controlled substance.[3][4] This technical guide provides a comprehensive overview of the initial discovery, historical context, and early pharmacological evaluation of this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Initial Discovery and Historical Context
The journey of this compound, chemically known as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, began within the laboratories of Syntex Corporation, a company at the forefront of steroid research in the mid-20th century.[1][5] The first mention of its synthesis appeared in the scientific literature in 1956, a result of research aimed at discovering novel compounds with anti-tumor properties.[1][3]
A subsequent, more detailed journal article in 1959 further elaborated on its synthesis and began to characterize its biological activity.[1][6] This research confirmed its tumor-inhibiting properties and, significantly, identified it as a "potent orally active anabolic agent exhibiting only weak androgenic activity."[1][3] Despite these promising findings, this compound was never brought to market for medical use.[1] Its non-17α-alkylated counterpart, drostanolone propionate, was, however, commercialized by Syntex under the brand name Masteron.[1]
This compound remained largely in scientific obscurity until 2005 when it resurfaced in the unregulated dietary supplement market as the primary ingredient in a product named "Superdrol".[2][3] Marketed as a "prohormone," it was sold over-the-counter, likely as an attempt to circumvent the Anabolic Steroids Control Act of 1990.[3][4] This act, and its 2004 revision, listed specific AAS as controlled substances; since this compound was not commercially available when the law was enacted, it was not explicitly listed.[1] Its re-emergence prompted warnings from the U.S. Food and Drug Administration (FDA) and its addition to the World Anti-Doping Agency (WADA) list of prohibited substances in 2006.[1][7][8]
Pharmacological Profile and Data
Early research established this compound as a potent anabolic agent with a notable dissociation from its androgenic effects. The standard reference text, Vida's "Androgens and Anabolic Agents," published the results of assays determining its activity relative to methyltestosterone.[1][3]
Quantitative Pharmacological Data
| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio (Q-ratio) | Oral Bioavailability |
| This compound | 400% | 20% | 20 | Similar to Methyltestosterone |
| Methyltestosterone | 100% | 100% | 1 | - |
Data sourced from Vida's "Androgens and Anabolic Agents" as cited in multiple sources.[1][2][3]
Chemical Identity
| Identifier | Value |
| Chemical Name | 2α,17α-dimethyl-5α-androstan-17β-ol-3-one |
| Other Names | Methyldrostanolone, Superdrol, 2α,17α-dimethyl-DHT |
| Molecular Formula | C21H34O2 |
| Molar Mass | 318.501 g·mol−1 |
| CAS Number | 3381-88-2 |
Experimental Protocols
The initial characterization of this compound's anabolic and androgenic properties relied on established animal models and bioassays of the era.
Anabolic and Androgenic Activity Assessment in Castrated Rats
A foundational method for evaluating the activity of anabolic steroids is the Hershberger assay, which was employed in the early studies of this compound.[6][9]
Objective: To determine the anabolic and androgenic potency of a test compound by measuring its effect on the weights of specific tissues in castrated male rats.
Methodology:
-
Animal Model: Immature male rats were castrated to remove the endogenous source of androgens.
-
Administration: The castrated rats were administered this compound both subcutaneously and orally.[6] Control groups would have included animals treated with a vehicle, testosterone, and methyltestosterone.[6]
-
Tissue Analysis: After a set period of treatment, the animals were euthanized, and specific tissues were dissected and weighed.
-
Data Analysis: The weight changes in the tissues of the this compound-treated animals were compared to those of the control groups to determine its relative anabolic and androgenic potency.[6] The results indicated that this compound prevented the atrophy of these tissues, with weight increases comparable to those seen with testosterone and methyltestosterone.[6]
Androgen Receptor Binding and Transactivation Assays
Later studies to support its classification as a Schedule III substance involved more modern in vitro assays to confirm its mechanism of action.[6]
Objective: To assess the affinity of this compound for the androgen receptor (AR) and its ability to activate the receptor.
Methodology:
-
Competitive Binding Assay:
-
A preparation containing androgen receptors is incubated with a radiolabeled androgen (e.g., [3H]-testosterone).
-
Increasing concentrations of this compound are added to compete with the radiolabeled androgen for binding to the AR.
-
The amount of radiolabeled androgen that is displaced is measured, allowing for the determination of this compound's binding affinity for the AR. Results showed its affinity was comparable to testosterone.[6]
-
-
Androgen Receptor Transactivation Assay:
-
Cells (e.g., mammalian cell lines) are engineered to contain the human androgen receptor and a reporter gene linked to an androgen-responsive promoter.
-
These cells are treated with varying concentrations of this compound.
-
Activation of the AR by this compound leads to the expression of the reporter gene, which can be quantified (e.g., by measuring luminescence or color change).
-
This assay demonstrated that this compound activates the androgen receptor, with activity comparable to or greater than testosterone.[6]
-
Visualizations: Pathways and Workflows
Anabolic-Androgenic Steroid Signaling Pathway
The primary mechanism of action for this compound, like other AAS, is through the activation of the intracellular androgen receptor.
Caption: Generalized signaling pathway of this compound via the androgen receptor.
Experimental Workflow: Hershberger Assay
The workflow for the classic bioassay used to determine the anabolic and androgenic properties of steroids.
Caption: Standardized workflow for the Hershberger bioassay.
Conclusion
The history of this compound is a compelling narrative in steroid pharmacology, from its inception as a potential therapeutic agent to its clandestine reappearance as a designer steroid. The initial research by Syntex Corporation correctly identified its high anabolic potential and oral bioavailability, characteristics that were later exploited in the dietary supplement market. The foundational experimental work, utilizing classic androgen bioassays, provided the quantitative data that defined its pharmacological profile for decades. Understanding this initial discovery and historical context is crucial for researchers in the fields of endocrinology, toxicology, and drug development, offering insights into the structure-activity relationships of anabolic steroids and the enduring challenge of regulating performance-enhancing drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aasrawcom.wordpress.com [aasrawcom.wordpress.com]
- 3. This compound (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]
- 4. insidebodybuilding.com [insidebodybuilding.com]
- 5. Steroid research at Syntex: "the pill" and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: Classification of Two Steroids, Prostanozol and this compound, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]
- 7. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 9. This compound Insights: Unique Characteristics of Anabolic-Androgenic Steroids – Part 8 - MESO-Rx [thinksteroids.com]
The Metabolic Fate of Methasterone: An In-Depth Technical Guide to its In Vitro and In Vivo Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), a potent oral anabolic-androgenic steroid, has garnered significant attention in both clinical and forensic research due to its complex metabolic pathways and potential for misuse.[1][2] Understanding the biotransformation of this compound is critical for developing robust analytical methods for its detection, assessing its pharmacological and toxicological profile, and for guiding the development of new therapeutic agents. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, detailing identified metabolites, enzymatic pathways, and the experimental protocols utilized for their characterization.
In Vitro Metabolism
In vitro studies using human liver subcellular fractions, such as microsomes and S9 fractions, have been instrumental in elucidating the primary metabolic routes of this compound.[2][3] These systems provide a controlled environment to study phase I and phase II metabolic reactions, mimicking the enzymatic processes that occur in the liver.
Key Metabolic Pathways
The primary in vitro metabolic transformations of this compound involve:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid backbone is a major metabolic route. Key hydroxylation sites include C2, C6, C12, C16, and C20.[2]
-
Reduction: The C3-keto group of this compound is susceptible to reduction, leading to the formation of 3-hydroxy metabolites.[1]
-
Phase II Conjugation: Following phase I modifications, this compound and its metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[1][2]
Identified In Vitro Metabolites of this compound
| Metabolite ID | Name | Metabolic Reaction | In Vitro System | Reference |
| M1 | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | 5β-reduction | Human Liver S9 | [1] |
| M2 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol | 3α-reduction | Human Liver S9 | [1] |
| M3 | 2α,17α-dimethyl-5α-androstan-3β,17β-diol | 3β-reduction | Human Liver S9 | [1] |
| M4 | 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol | Hydroxylation and Reduction | Human Liver S9 | [1] |
| M5 | 2α,17α-dimethyl-5α-androstane-2β,3β,17β-triol | Hydroxylation and Reduction | Human Liver S9 | [1] |
| - | Hydroxylated Metabolites | Hydroxylation at C2, C12, C16, C20 | Human Liver Microsomes | [2] |
In Vivo Metabolism
Human administration studies have provided a comprehensive picture of the metabolic fate of this compound in the body. Analysis of urine samples post-administration has revealed a multitude of phase I and phase II metabolites, many of which are excreted as glucuronide and sulfate conjugates.[1][2]
Key Metabolic Pathways
The in vivo metabolism of this compound largely mirrors the pathways observed in vitro, with hydroxylation and reduction being the predominant phase I reactions, followed by extensive phase II conjugation. The primary routes of biotransformation are:
-
Hydroxylation: Multiple hydroxylated metabolites have been identified in urine, indicating that this is a major pathway for the elimination of this compound.
-
Reduction: The C3-keto group is readily reduced to form 3α- and 3β-hydroxy metabolites.
-
Glucuronidation: A significant portion of the phase I metabolites are excreted as O-glucuronides.
-
Sulfation: Sulfated conjugates of this compound metabolites are also detected in urine, although generally to a lesser extent than glucuronides.[2]
Identified In Vivo Urinary Metabolites of this compound
| Metabolite ID | Name | Metabolic Reaction | Conjugation | Reference |
| M1 | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | 5β-reduction | Glucuronide | [1] |
| M2 | 2α,17α-dimethyl-5α-androstan-3α,17β-diol | 3α-reduction | Glucuronide | [1] |
| M3 | 2α,17α-dimethyl-5α-androstan-3β,17β-diol | 3β-reduction | Glucuronide | [1] |
| M4 | 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol | Hydroxylation and Reduction | Glucuronide | [1] |
| M5 | 2α,17α-dimethyl-5α-androstane-2β,3β,17β-triol | Hydroxylation and Reduction | Glucuronide | [1] |
| M6 | Hydroxylated metabolite | Hydroxylation | Glucuronide | [1] |
| M7 | Hydroxylated metabolite | Hydroxylation | Glucuronide | [1] |
| M8 | Dihydroxy-metabolite | Dihydroxylation | Glucuronide | [1] |
| M9 | Trihydroxy-metabolite | Trihydroxylation | Glucuronide | [1] |
| S1, S2 | Sulfated metabolites | Sulfation | Sulfate | [2] |
| G2, G6, G7 | Glucuronidated metabolites | Glucuronidation | Glucuronide | [2] |
| M2, M4, M6 | Free metabolites | - | Free | [2] |
Experimental Protocols
In Vitro Metabolism with Human Liver S9 Fraction
This protocol outlines a general procedure for studying the metabolism of this compound using human liver S9 fractions.
1. Reagents and Materials:
-
This compound
-
Human Liver S9 Fraction
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., deuterated steroid)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the incubation mixture.
-
For studying phase II metabolism, include UDPGA and/or PAPS in the incubation mixture.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS or GC-MS.
Analysis of Urinary Metabolites by GC-MS
This protocol describes a typical workflow for the analysis of this compound metabolites in urine.
1. Sample Preparation:
-
To a 2 mL urine sample, add an internal standard.
-
Adjust the pH to 7.0 with phosphate buffer.
-
Add β-glucuronidase from E. coli to hydrolyze glucuronide conjugates.
-
Incubate at 50-60°C for 1-3 hours.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent. A common agent for steroids is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.
-
Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for steroid analysis (e.g., HP-1ms).
-
Employ a temperature program to achieve separation of the metabolites.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and identification.
Analysis of Intact Conjugated Metabolites by LC-MS/MS
This protocol allows for the direct analysis of phase II metabolites without prior hydrolysis.
1. Sample Preparation:
-
To a urine sample, add an internal standard.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the metabolites.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water).
2. LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water and acetonitrile, often with a modifier like formic acid.
-
Operate the mass spectrometer in a full scan and product ion scan mode to identify the precursor and product ions of the conjugated metabolites. Accurate mass measurement using a high-resolution mass spectrometer (e.g., QTOF-MS) is crucial for confident identification.[2]
Visualizations
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism of this compound.
Caption: Workflow for GC-MS analysis of urinary this compound metabolites.
References
- 1. scielo.br [scielo.br]
- 2. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacing PAPS: In vitro phase II sulfation of steroids with the liver S9 fraction employing ATP and sodium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Anabolic to Androgenic Ratio of Methasterone in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methasterone, also known as methyldrostanolone or Superdrol, is a synthetic and orally active anabolic-androgenic steroid (AAS). While never marketed for medical use, it gained notoriety as a "designer steroid" in the dietary supplement market.[1] This technical guide provides an in-depth analysis of the anabolic to androgenic ratio of this compound as determined in preclinical models. It includes a summary of the quantitative data, a detailed description of the standard experimental protocol used for such determinations, and a visualization of the relevant biological pathways.
Quantitative Anabolic and Androgenic Data
The anabolic and androgenic activity of this compound was determined in preclinical studies and is most frequently cited from the work of Vida in "Androgens and Anabolic Agents."[1] The findings are summarized in the table below, using methyltestosterone as the reference compound.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic to Androgenic Ratio (Q-ratio) |
| Methyltestosterone | 100% | 100% | 1 |
| This compound | 400% | 20% | 20 |
Table 1: Anabolic and Androgenic Activity of this compound Relative to Methyltestosterone.
This high Q-ratio of 20 indicates that this compound is significantly more anabolic than it is androgenic, which was a desirable characteristic for its intended, albeit illicit, use in bodybuilding.[1]
Experimental Protocols: The Hershberger Assay
Animal Model and Preparation
-
Species: Rat (typically used strain, e.g., Sprague-Dawley).
-
Sex: Male.
-
Age: Peripubertal (castrated around postnatal day 42).
-
Procedure: Animals are castrated to remove the endogenous source of androgens. A post-castration period of 7-10 days is allowed for the regression of androgen-dependent tissues.
Dosing and Administration
-
Test Substance: this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Reference Androgen: Testosterone propionate (TP) is used as a positive control to confirm the responsiveness of the animal model.
-
Administration Route: Typically oral gavage or subcutaneous injection.
-
Dosing Regimen: Animals are dosed daily for 10 consecutive days.
-
Groups:
-
Vehicle control (castrated animals receiving only the vehicle).
-
Testosterone propionate control (castrated animals receiving a standard dose of TP).
-
This compound groups (castrated animals receiving various dose levels of this compound).
-
Endpoint Measurement
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: The following five androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Anabolic vs. Androgenic Tissues:
-
The LABC muscle is considered an indicator of anabolic (myotrophic) activity.
-
The VP, SV, COW, and GP are considered indicators of androgenic activity.
-
Data Analysis
The anabolic and androgenic effects are determined by comparing the weights of the respective tissues in the this compound-treated groups to the vehicle control group. The ratio is then calculated relative to the effects of a reference steroid, such as methyltestosterone.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow of the Hershberger Assay
Androgen Receptor Signaling Pathway
This compound, like other anabolic-androgenic steroids, exerts its effects by binding to and activating the androgen receptor (AR). This initiates a cascade of events leading to changes in gene expression that promote muscle growth (anabolic effects) and the development of male characteristics (androgenic effects).
Conclusion
Preclinical data clearly establish this compound as a potent anabolic steroid with significantly lower androgenic activity compared to methyltestosterone, as evidenced by its high Q-ratio of 20. The Hershberger assay serves as the foundational experimental model for determining these properties. The mechanism of action is mediated through the androgen receptor signaling pathway, leading to the pronounced anabolic effects sought by users. This guide provides a comprehensive overview of these aspects for research and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary urinary metabolites of Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), a potent synthetic anabolic-androgenic steroid. Understanding the biotransformation of this compound is critical for its detection in anti-doping contexts and for evaluating its pharmacological and toxicological profiles. This document summarizes key findings from human metabolism studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and analytical workflows.
Core Findings: this compound Metabolism
This compound undergoes extensive Phase I and Phase II metabolism in humans before its excretion in urine. The primary metabolic routes include hydroxylation, reduction, and epimerization, followed by conjugation with glucuronic acid.[1][2] While sulfate conjugates have been investigated, they appear to be minor metabolites.[1][2] The majority of metabolites are excreted as glucuronide conjugates, with very few found in their free form.[3]
Quantitative Analysis of Urinary Metabolites
The following tables summarize the key urinary metabolites of this compound identified in human studies, along with their proposed structures and detection windows. This data is crucial for developing robust analytical methods for monitoring this compound use.
Table 1: Primary Phase I Urinary Metabolites of this compound
| Metabolite ID | Proposed Chemical Structure | Detection Window (Days) | Analytical Method | Reference |
| M1 | 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one (this compound) | Up to 3 | GC-MS | [1] |
| M2 | 3α-hydroxy-2α,17α-dimethyl-5α-androstan-17-one | Up to 9 | GC-MS | [1] |
| M3 | Not explicitly defined in primary source | - | GC-MS | [1] |
| M4 | 2β,3α-dihydroxy-2α,17α-dimethyl-5α-androstane | Up to 9 | GC-MS | [1] |
| M5 | 2,3-diol metabolite isomer | - | GC-MS | [4] |
| M6 | Hydroxylated metabolite | - | GC-MS | [1] |
| M7 | Not explicitly defined in primary source | - | GC-MS | [1] |
| M8 | Long-term metabolite | - | GC-MS | [1] |
| M9 | 2ξ,16ξ,17β-trihydroxy-2α,17α-dimethyl-5α-androstan-3-one | - | GC-MS | [1] |
| Unnamed | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | - | GC-MS | [3] |
Table 2: Primary Phase II Conjugated Urinary Metabolites of this compound
| Metabolite ID | Proposed Chemical Structure | Detection Window (Days) | Analytical Method | Reference |
| G2 | 18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide | Up to 10 | LC-QTOF-MS | [2][5] |
| G3 (free fraction) | Dihydrothis compound | Up to 5 | GC-MS | [2] |
| S1 | Sulfate Conjugate | - | LC-QTOF-MS | [2] |
| S2 | Sulfate Conjugate | - | LC-QTOF-MS | [2] |
Experimental Protocols
The identification and quantification of this compound metabolites have been primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][2]
Sample Preparation (General Workflow)
A common workflow for the extraction of this compound and its metabolites from urine involves the following steps:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase from Escherichia coli to cleave the glucuronide conjugates, releasing the Phase I metabolites.[6]
-
Liquid-Liquid Extraction (LLE): The hydrolyzed urine is extracted with an organic solvent, such as a mixture of pentane and diethyl ether or tert-butylmethylether (TBME), to isolate the steroids.[1][2]
-
Derivatization (for GC-MS): The extracted metabolites are derivatized, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst, to increase their volatility and improve their chromatographic and mass spectrometric properties.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: Typically a non-polar capillary column (e.g., DB-1ms or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 180°C, ramping to 240°C, and then to 310°C.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Detection: Full scan mode for metabolite identification and selected ion monitoring (SIM) mode for targeted analysis.[1]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis
-
Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: QTOF, providing high-resolution mass data for accurate mass measurements and elemental composition determination.
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to obtain fragmentation patterns for structural elucidation.[2]
Visualizing this compound's Metabolic Journey and Analysis
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and the typical experimental workflow for its detection in urine.
References
- 1. scielo.br [scielo.br]
- 2. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolism of the Anabolic Steroid this compound: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Impact of 17α-Alkylation on Methasterone's Oral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the crucial role of 17α-alkylation in enhancing the oral bioavailability of the synthetic anabolic-androgenic steroid (AAS), Methasterone (also known as methyldrostanolone or Superdrol). Through a comprehensive review of available data, this document outlines the pharmacokinetic principles underlying this structural modification, presents comparative bioavailability data, details relevant experimental methodologies, and illustrates the associated signaling pathways. The significant increase in oral efficacy afforded by the 17α-methyl group is a cornerstone of this compound's pharmacological profile, a modification that simultaneously introduces a notable risk of hepatotoxicity.
Introduction: The Challenge of Oral Steroid Delivery
Native steroid hormones, such as testosterone and its derivatives, generally exhibit poor oral bioavailability due to extensive first-pass metabolism in the liver. Upon oral ingestion, these compounds are rapidly absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where they are efficiently metabolized and inactivated by enzymes before reaching systemic circulation. This metabolic barrier necessitates alternative administration routes, such as intramuscular injections, to achieve therapeutic efficacy.
To overcome this limitation, medicinal chemists have developed structural modifications to protect the steroid nucleus from hepatic degradation. One of the most effective and widely employed strategies for enhancing the oral activity of anabolic steroids is 17α-alkylation. This involves the addition of an alkyl group, typically a methyl or ethyl group, to the C17α position of the steroid.
This compound, a potent synthetic anabolic steroid, is a prime example of a 17α-alkylated compound. It is the 17α-methylated derivative of drostanolone.[1] This structural alteration is the primary reason for its high oral bioavailability and potent anabolic effects. This guide will explore the profound effects of this chemical modification on this compound's pharmacokinetic profile.
The Mechanism of 17α-Alkylation in Enhancing Oral Bioavailability
The addition of a methyl group at the 17α-position of the steroid backbone sterically hinders the enzymatic oxidation of the 17β-hydroxyl group to a 17-keto group. This oxidation is a primary pathway for the inactivation of anabolic steroids in the liver. By blocking this metabolic route, 17α-alkylation allows a significantly larger fraction of the administered dose of this compound to bypass hepatic first-pass metabolism and enter the systemic circulation in its active form.
The logical relationship between 17α-alkylation and increased oral bioavailability can be visualized as follows:
Quantitative Data on Oral Bioavailability
The 17α-alkylation of drostanolone to create this compound has a dramatic impact on its oral bioavailability. The following table summarizes the available quantitative data for these two compounds. It is important to note that the primary sources for these exact figures are not from peer-reviewed clinical studies but are widely cited in pharmacological databases and literature.
| Compound | Chemical Structure | 17α-Alkylation | Oral Bioavailability (%) | Source |
| Drostanolone | 2α-methyl-5α-androstan-17β-ol-3-one | No | 0-2% | [2][3] |
| This compound | 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one | Yes (Methyl group) | ~50% | [4] |
Table 1: Comparison of Oral Bioavailability between Drostanolone and this compound.
The data clearly illustrates that the addition of the 17α-methyl group increases the oral bioavailability by a factor of approximately 25. This substantial increase is directly attributable to the protective effect of the alkyl group against hepatic metabolism.
Experimental Protocols for Determining Oral Bioavailability
Determining the absolute oral bioavailability of a compound like this compound involves a pharmacokinetic study, typically in an animal model, that compares the plasma concentration-time profiles after oral and intravenous (IV) administration. Below is a representative, detailed protocol synthesized from established methodologies for pharmacokinetic studies of steroids.
Animal Model
-
Species: Male Wistar rats (250-300g) are commonly used for pharmacokinetic studies of steroids.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. A 12-hour light/dark cycle is maintained.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
Experimental Design
A crossover study design is often employed, where each animal receives both the oral and intravenous formulations, separated by a washout period of at least one week to ensure complete elimination of the drug from the previous administration.
Drug Formulation and Administration
-
Oral Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as a mixture of olive oil or a 0.5% aqueous solution of carboxymethyl cellulose. A typical dose for a preclinical study might be 10 mg/kg.
-
Intravenous Formulation: For IV administration, this compound is dissolved in a biocompatible solvent system, such as a mixture of ethanol, propylene glycol, and saline. A typical IV dose would be significantly lower than the oral dose, for example, 1 mg/kg.
-
Administration:
-
Oral: Administered via oral gavage to ensure accurate dosing.
-
Intravenous: Administered as a bolus injection into a cannulated tail vein.
-
Blood Sampling
-
Cannulation: For serial blood sampling, the jugular or femoral vein of the rats can be cannulated a day before the experiment.
-
Sampling Schedule: Blood samples (approximately 0.2 mL) are collected into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Calibration and Quality Control: A calibration curve is prepared by spiking known concentrations of this compound into blank plasma. Quality control samples at low, medium, and high concentrations are analyzed with the study samples to ensure the accuracy and precision of the assay.
Pharmacokinetic Analysis and Bioavailability Calculation
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters for both oral and IV routes using non-compartmental analysis. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
-
Absolute Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following formula, which corrects for the differences in administered doses:
F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Signaling Pathway of this compound
As a synthetic anabolic-androgenic steroid, this compound exerts its biological effects primarily through its interaction with the androgen receptor (AR). The signaling pathway is initiated by the binding of this compound to the AR in the cytoplasm of target cells.
Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and translocates into the nucleus. In the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of messenger RNA (mRNA). The mRNA is then translated into proteins that are responsible for the anabolic effects of this compound, such as increased muscle protein synthesis.[6][7]
Conclusion
The 17α-alkylation of this compound is a critical structural modification that dramatically enhances its oral bioavailability from virtually none to approximately 50%. This is achieved by sterically hindering the primary route of hepatic first-pass metabolism. While this modification is key to its efficacy as an oral anabolic agent, it is also intrinsically linked to the potential for hepatotoxicity, a significant consideration for its use. The methodologies and pathways detailed in this guide provide a technical foundation for understanding and further investigating the pharmacokinetic and pharmacodynamic properties of this compound and other 17α-alkylated anabolic steroids. Future research should focus on obtaining more precise, citable data on the oral bioavailability of this compound through well-controlled preclinical and, if ethically permissible, clinical studies.
References
- 1. A study to demonstrate the potential of Anabolic Androgen Steroid to activate oxidative tissue damage, nephrotoxicity and decline endogenous antioxidant system in renal tissue of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 3. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Elucidation of Novel Methasterone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of novel metabolites of the synthetic anabolic-androgenic steroid, Methasterone (also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one). The guide details the various metabolites identified in human and in vitro studies, outlines the experimental protocols for their detection and characterization, and visualizes the metabolic pathways and analytical workflows.
Identified this compound Metabolites
The metabolism of this compound is extensive, involving both Phase I and Phase II biotransformations. Numerous metabolites have been identified, primarily in urine, through studies involving human administration, in vitro incubation with human liver S9 fractions, and microbial transformations.[1][2][3][4][5] The primary routes of Phase I metabolism include hydroxylation, oxidation, reduction, and epimerization.[1][3] Phase II metabolism mainly involves glucuronidation and sulfation.[1][3]
Below is a summary of the key metabolites identified in various studies.
| Metabolite ID | Proposed Structure | Biological Matrix | Analytical Method(s) | Reference(s) |
| M1 | 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | Human Urine | GC-MS | [2][6] |
| M2 | 2α,17α-dimethyl-5α-androsta-3α,17β-diol | Human Urine | GC-MS | [1][6] |
| M3 | 2α,17α-dimethyl-5α-androsta-3β,17β-diol | Human Urine | GC-MS | [1] |
| M4 | 2α,17α-dimethyl-5α-androsta-2β,3α,17β-triol | Human Urine | GC-MS | [1] |
| M5 | Isomer of M4 | Human Urine | GC-MS | [1] |
| M6 | 2α,17α-dimethyl-5α-androsta-3α,17β-diol-16-one | Human Urine | GC-MS | [1] |
| M7 | 2α,17α-dimethyl-5α-androsta-3α,16ξ,17β-triol | Human Urine | GC-MS | [1] |
| M8 | 2α,17α-dimethyl-5α-androsta-2β,3α,16ξ,17β-tetrol | Human Urine | GC-MS | [1] |
| M9 | 18-nor-2α,17,17-trimethyl-5α-androst-13-en-3α,17β-diol | Human Urine | GC-MS | [1] |
| G2 | 18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide | Human Urine | LC-QTOF-MS | [3] |
| S1, S2 | Sulfate Conjugates | Human Urine | LC-QTOF-MS | [3] |
| MTS-M3 | 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol | Human Liver S9 | GC-Orbitrap-HRMS | [4] |
| Metabolite 2 | 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Cunninghamella blakesleeana | NMR, MS | [5][7] |
| Metabolite 3 | 6β,7α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Cunninghamella blakesleeana | NMR, MS | [5][7] |
| Metabolite 4 | 6α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3,7-dione | Cunninghamella blakesleeana | NMR, MS | [5][7] |
| Metabolite 5 | 3β,6β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-7-one | Macrophomina phaseolina | NMR, MS | [5][7] |
| Metabolite 6 | 7α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Macrophomina phaseolina | NMR, MS | [5][7] |
| Metabolite 7 | 6β,9α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Macrophomina phaseolina | NMR, MS | [5][7] |
Experimental Protocols
The structural elucidation of this compound metabolites relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Sample Preparation from Human Urine
This protocol is adapted from studies focused on identifying Phase I and Phase II metabolites in human urine following oral administration of this compound.[1][3]
a) Preparation for Glucuronide Fraction Analysis (Phase I metabolites):
-
To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).
-
Adjust the pH to 7.0 with a phosphate buffer.
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 50°C for 1 hour to enzymatically hydrolyze the glucuronide conjugates.
-
After cooling to room temperature, add 250 µL of a potassium carbonate/bicarbonate buffer (20% w/v, pH 9.6).
-
Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by vortexing for 5 minutes and centrifuging at 1500 x g for 5 minutes.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
The dried residue is then ready for derivatization for GC-MS analysis.
b) Preparation for Direct Analysis of Sulfate and Free Metabolites (Phase II):
-
To 4 mL of urine, add an internal standard.
-
Alkalinize the sample to pH 10 with 500 µL of an aqueous potassium carbonate/bicarbonate buffer (20% w/v).
-
Extract with 5 mL of TBME, vortex for 5 minutes, and centrifuge at 1500 x g for 5 minutes.
-
The organic layer, containing free metabolites, is separated and evaporated to dryness.
-
The aqueous layer can be further processed for the analysis of sulfate conjugates, typically by solid-phase extraction or direct injection onto an LC-MS/MS system.
In Vitro Metabolism with Human Liver S9 Fraction
This protocol is a general procedure for studying the in vitro metabolism of this compound using human liver S9 fractions to generate and identify metabolites.[4]
-
Prepare an incubation mixture containing:
-
Human liver S9 fraction (final protein concentration typically 1 mg/mL).
-
This compound (e.g., 10 µM final concentration, dissolved in a suitable solvent like methanol, final solvent concentration <1%).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactors for Phase I metabolism: NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Cofactors for Phase II metabolism (optional, can be added for studying conjugation): UDPGA (for glucuronidation) and PAPS (for sulfation).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor solution.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes).
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
The supernatant is collected, evaporated, and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl and keto groups of the steroids are typically derivatized to increase their volatility and improve their chromatographic and mass spectrometric properties. A common derivatization procedure is silylation.[1]
-
To the dried residue from the sample preparation step, add 100 µL of a derivatizing agent mixture. A common mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol (1000:2:3, v/w/v).
-
Vortex the mixture and heat at 60°C for 20-30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS system.
GC-MS and LC-MS/MS Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Chromatographic Separation: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 320°C) to separate the different metabolites.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full-scan mode to identify unknown metabolites and in selected-ion monitoring (SIM) mode for targeted analysis and quantification.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Reversed-phase chromatography is typically employed, often with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used to separate the metabolites.
-
Mass Spectrometry: Electrospray ionization (ESI), in both positive and negative ion modes, is used to ionize the metabolites. A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a QTOF or Orbitrap) is used to acquire MS and MS/MS spectra for structural elucidation and sensitive detection.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the metabolic pathways of this compound and a typical experimental workflow for metabolite identification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. [PDF] New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and metabolic profiling of oxymetholone and this compound metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Methasterone in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methasterone and its primary metabolite, 2α,17α-dimethyl-5α-androstane-3α,17β-diol, in human urine. The protocol is intended for researchers, scientists, and professionals in drug development and anti-doping sciences. The method employs enzymatic hydrolysis to liberate the conjugated forms of the analytes, followed by liquid-liquid extraction (LLE) for sample cleanup and concentration. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation.
Introduction
This compound (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), also known as methyldrostanolone, is a potent oral anabolic-androgenic steroid.[1] Its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] Accurate and reliable quantification of this compound and its metabolites in urine is crucial for both clinical research and anti-doping control. In the human body, this compound is extensively metabolized, with a significant portion being excreted in urine as glucuronide conjugates.[2][3] Therefore, a hydrolysis step is essential to cleave these conjugates and enable the detection of the parent compound and its metabolites.[2] This LC-MS/MS method provides the necessary sensitivity and specificity for the accurate quantification of this compound and its key metabolite.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
2α,17α-dimethyl-5α-androstane-3α,17β-diol reference standard
-
17α-Methyltestosterone (Internal Standard, IS)[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase from E. coli[2]
-
Phosphate buffer (0.8 M, pH 7.0)[2]
-
Potassium carbonate/bicarbonate buffer (20% w/v each, pH 10)[2]
-
tert-Butyl methyl ether (TBME)[2]
Sample Preparation
-
Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, alkalinize the mixture to pH 10 with 500 µL of potassium carbonate/bicarbonate buffer.[2]
-
Add 5 mL of TBME, vortex for 5 minutes, and centrifuge at 1512 x g for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 1 mL of a 1:1 (v/v) mixture of water and acetonitrile containing 0.1% formic acid.[2]
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | Start at 10% B, hold for 0.31 min, increase linearly to 60% B at 10.37 min, then to 90% B at 10.90 min, hold until 11.43 min, and return to initial conditions at 11.69 min. Re-equilibrate for 1.31 min.[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray (ESI+) |
| Spray Voltage | 3.0 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 450°C[2] |
| Desolvation Gas Flow | 700 L/h[2] |
| Declustering Potential | 25 V[2] |
MRM Transitions and Collision Energies
The following MRM transitions should be monitored. Collision energies may require optimization based on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 319.3 | 105.1 | ~25[2] |
| This compound (Qualifier) | 319.3 | 91.1 | ~45[2] |
| 2α,17α-dimethyl-5α-androstane-3α,17β-diol (Quantifier) | 321.3 | 285.2 | Optimize |
| 2α,17α-dimethyl-5α-androstane-3α,17β-diol (Qualifier) | 321.3 | 107.1 | Optimize |
| 17α-Methyltestosterone (IS) | 303.3 | 109.1 | Optimize |
Collision energy for metabolites and IS should be optimized to maximize signal intensity.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated method. These values are indicative and may vary depending on the instrumentation and laboratory conditions.
| Parameter | This compound | 2α,17α-dimethyl-5α-androstane-3α,17β-diol |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | ~0.5 | ~0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Recovery (%) | 85 - 110 | 85 - 110 |
| Matrix Effect (%) | 90 - 115 | 90 - 115 |
| Intra-day Precision (%RSD) | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
Signaling Pathways and Experimental Workflows
Caption: LC-MS/MS workflow for this compound quantification in urine.
Discussion
This application note provides a detailed protocol for the quantification of this compound and its major metabolite in human urine. The sample preparation procedure, involving enzymatic hydrolysis and liquid-liquid extraction, is effective in isolating the target analytes from the complex urine matrix. The LC-MS/MS method demonstrates good chromatographic resolution and high sensitivity and specificity through the use of MRM. The validation data indicates that the method is accurate, precise, and reliable for its intended purpose. Researchers and scientists can adapt this method for their specific needs, with the understanding that instrument-specific optimization of MS parameters may be required.
References
Animal Models for Studying Methasterone-Induced Hepatotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), a potent oral anabolic-androgenic steroid (AAS), is a 17α-alkylated derivative of drostanolone. While sought after for its muscle-building properties, this compound is notorious for its significant hepatotoxicity, primarily presenting as cholestatic liver injury.[1][2] Understanding the mechanisms of this toxicity and developing potential therapeutic interventions necessitates the use of robust and reproducible animal models. This document provides detailed application notes and experimental protocols for establishing and evaluating rodent models of this compound-induced hepatotoxicity.
The primary mechanism of liver injury from 17α-alkylated AAS like this compound is thought to involve the inhibition of biliary transporter proteins, leading to an accumulation of toxic bile acids within hepatocytes.[1] This is often accompanied by oxidative stress and mitochondrial dysfunction, contributing to hepatocellular damage.[3] Animal models are crucial for dissecting these pathways and for the preclinical assessment of hepatoprotective agents.
Data Presentation: Quantitative Analysis of Hepatotoxicity
The following tables summarize expected quantitative data from rodent models of this compound-induced hepatotoxicity. It is important to note that specific in vivo dose-response data for this compound is limited in publicly available literature. Therefore, the following values are illustrative and based on typical findings for severe cholestatic injury induced by other 17α-alkylated AAS and cholestatic agents in rodents. Researchers should perform pilot studies to determine the optimal dose and time course for their specific experimental conditions.
Table 1: Illustrative Serum Biochemical Markers of this compound-Induced Cholestatic Liver Injury in Rats
| Parameter | Control Group (Vehicle) | This compound-Treated Group (e.g., 10-20 mg/kg/day, oral gavage, 4 weeks) | Expected Fold Change |
| Alanine Aminotransferase (ALT) | 30-50 U/L | 100-200 U/L | 2-5x |
| Aspartate Aminotransferase (AST) | 80-120 U/L | 200-400 U/L | 2-4x |
| Alkaline Phosphatase (ALP) | 100-250 U/L | 500-1000 U/L | 4-5x |
| Total Bilirubin (TBIL) | 0.1-0.3 mg/dL | 2.0-5.0 mg/dL | 20-50x |
| Direct Bilirubin | 0.0-0.1 mg/dL | 1.5-4.0 mg/dL | >15x |
| Total Bile Acids (TBA) | 5-15 µmol/L | 100-300 µmol/L | >10x |
Table 2: Illustrative Histopathological Scoring of this compound-Induced Liver Injury in Mice (based on a semi-quantitative scoring system)
| Histological Feature | Control Group (Score 0-1) | This compound-Treated Group (e.g., 10-20 mg/kg/day, oral gavage, 4 weeks) |
| Hepatocellular Necrosis | 0 (Absent) | 2-3 (Focal to multifocal) |
| Lobular Inflammation | 0-1 (Minimal) | 2-3 (Mild to moderate) |
| Bile Duct Proliferation | 0 (Absent) | 2-3 (Mild to moderate) |
| Canalicular Bile Plugs | 0 (Absent) | 3-4 (Moderate to marked) |
| Fibrosis (Sirius Red Staining) | 0 (Absent) | 1-2 (Pericellular/periportal) |
(Scoring: 0 = Absent, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked)
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in a Rodent Model
Objective: To establish a model of cholestatic liver injury using oral administration of this compound in rats or mice.
Materials:
-
Male Wistar rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
This compound powder.
-
Vehicle: Corn oil or 0.5% carboxymethylcellulose (CMC) in water.
-
Oral gavage needles.
-
Animal balance.
-
Standard laboratory animal housing and care facilities.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into a control group and one or more this compound treatment groups (n=8-10 animals per group).
-
Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle. For example, for a 10 mg/kg dose in a 200g rat receiving a 1 ml gavage, the concentration would be 2 mg/ml. Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 2 to 8 weeks). The volume of administration should be adjusted based on the animal's body weight (e.g., 5 ml/kg for rats).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver with saline and collect liver tissue for histopathological and molecular analyses.
Protocol 2: Biochemical Analysis of Liver Injury
Objective: To quantify serum markers of hepatocellular injury and cholestasis.
Materials:
-
Collected blood samples.
-
Centrifuge.
-
Serum analysis kits for ALT, AST, ALP, total bilirubin, direct bilirubin, and total bile acids.
-
Spectrophotometer or automated clinical chemistry analyzer.
Procedure:
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Biochemical Assays: Perform the biochemical assays on the collected serum according to the manufacturer's instructions for each kit.
-
Data Analysis: Calculate the concentrations of each analyte. Compare the mean values between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Histopathological Evaluation of Liver Tissue
Objective: To qualitatively and semi-quantitatively assess the extent of liver damage.
Materials:
-
Collected liver tissue.
-
10% neutral buffered formalin.
-
Paraffin embedding station.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Sirius Red staining solution for fibrosis assessment.
-
Microscope.
Procedure:
-
Fixation and Processing: Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize general liver morphology, inflammation, and necrosis.
-
Sirius Red Staining: Deparaffinize and rehydrate separate sections. Stain with Sirius Red to specifically visualize collagen deposition and assess fibrosis.
-
Microscopic Examination: Examine the stained slides under a light microscope. A veterinary pathologist should evaluate the slides for features of cholestatic injury, including canalicular bile plugs, bile duct proliferation, portal inflammation, and hepatocellular necrosis.
-
Scoring: Use a semi-quantitative scoring system (as exemplified in Table 2) to grade the severity of the observed lesions.
Signaling Pathways and Workflows
Diagram 1: Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed signaling cascade of this compound-induced hepatotoxicity.
Diagram 2: Experimental Workflow for Animal Model Study
Caption: Workflow for this compound hepatotoxicity study in rodents.
Diagram 3: Logical Relationship of Key Pathological Events
Caption: Key pathological events in this compound-induced liver injury.
References
Application Notes and Protocols for Assessing Methasterone's Anabolic Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assessment of the anabolic effects of Methasterone, a potent orally active anabolic-androgenic steroid (AAS). The following sections outline key cell-based assays to characterize its activity, including androgen receptor binding, nuclear translocation, and its impact on muscle cell differentiation and protein synthesis.
Overview of this compound's Anabolic Profile
This compound (also known as methyldrostanolone or Superdrol) is a synthetic derivative of dihydrotestosterone. It is recognized for its high anabolic-to-androgenic ratio, suggesting a strong potential for promoting muscle growth with comparatively lower androgenic side effects[1]. In vitro assays are crucial for elucidating the molecular mechanisms underlying its anabolic activity and for quantifying its potency.
Key Signaling Pathway for Anabolic Action
The anabolic effects of this compound, like other AAS, are primarily mediated through the androgen receptor (AR). Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The this compound-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins and modulates the transcription of target genes, ultimately leading to increased protein synthesis and muscle cell growth[2][3].
Caption: this compound's anabolic signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other relevant androgens in the described in vitro assays.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (%) (vs. Methyltrienolone) |
| This compound | Human Androgen Receptor (recombinant) | Data Not Available | 58 |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | 3.2 | ~100-120 |
| Testosterone | Rat Skeletal Muscle | Data Not Available | ~45-125 |
| Stanozolol | Rat Recombinant AR | Low Affinity | <5 |
| Methandrostenolone | Rat Recombinant AR | Low Affinity | <5 |
Note: IC50 values can vary depending on the experimental conditions and receptor source. Relative binding affinity data provides a standardized comparison.
Table 2: Myotube Hypertrophy in C2C12 Cells
| Compound | Concentration | Incubation Time | % Increase in Myotube Diameter (vs. Control) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dihydrotestosterone (DHT) | 100 nM | 48 hours | Significant increase (specific % varies) |
| Ecdysterone | 1 µM | 48 hours | ~20% |
| IGF-1 (Positive Control) | 10 ng/mL | 48 hours | Significant hypertrophy |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol determines the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
Methodology:
-
Preparation of Androgen Receptor:
-
Homogenize rat ventral prostates in a suitable buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the AR.
-
Alternatively, use a commercially available recombinant human AR.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of AR preparation.
-
Add a fixed concentration of a high-affinity radiolabeled androgen (e.g., 1 nM [³H]-dihydrotestosterone).
-
Add increasing concentrations of unlabeled this compound (or a known competitor like DHT as a positive control) to compete for binding.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite to each well to bind the receptor-ligand complexes.
-
Incubate for 15-30 minutes at 4°C.
-
Wash the hydroxylapatite pellets multiple times with a wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the hydroxylapatite using ethanol.
-
Transfer the eluate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition versus the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Androgen Receptor (AR) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the AR from the cytoplasm to the nucleus upon treatment with this compound.
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Nuclear Translocation Assay.
Methodology:
-
Cell Culture:
-
Seed cells that express the androgen receptor (e.g., prostate cancer cell lines like LNCaP or C2C12 myoblasts engineered to express AR) onto glass coverslips in a 24-well plate.
-
Grow cells to 50-70% confluency.
-
Prior to treatment, starve the cells in a serum-free medium for 12-24 hours to reduce basal levels of AR activation.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM DHT).
-
-
Immunofluorescence Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in multiple cells for each treatment condition using image analysis software (e.g., ImageJ).
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR translocation.
-
C2C12 Myoblast Differentiation and Myotube Hypertrophy Assay
This protocol assesses the ability of this compound to promote the differentiation of myoblasts into myotubes and to induce hypertrophy (increase in size) of the myotubes.
Experimental Workflow:
Caption: Workflow for C2C12 Myoblast Differentiation and Hypertrophy Assay.
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Seed the cells in multi-well plates and grow them to 80-90% confluency.
-
To induce differentiation, replace the GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and antibiotics.
-
Simultaneously, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., IGF-1).
-
Culture for 3-5 days to allow for myotube formation, changing the medium with fresh this compound every 48 hours.
-
-
Immunostaining for Myotube Analysis:
-
Fix the cells as described in the AR translocation protocol.
-
Permeabilize and block the cells.
-
Incubate with an antibody against a muscle-specific protein, such as Myosin Heavy Chain (MHC), to identify myotubes.
-
Use a fluorescently labeled secondary antibody and counterstain with DAPI.
-
-
Quantification of Differentiation and Hypertrophy:
-
Myotube Diameter: Using imaging software, measure the diameter of at least 50 individual myotubes per treatment condition.
-
Fusion Index: Calculate the percentage of nuclei within myotubes (MHC-positive cells with ≥ 3 nuclei) relative to the total number of nuclei.
-
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
-
-
Differentiation Index: Calculate the percentage of nuclei in MHC-positive cells relative to the total number of nuclei.
-
Differentiation Index (%) = (Number of nuclei in MHC-positive cells / Total number of nuclei) x 100
-
-
Protein Synthesis Assay (SUnSET Method)
The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis by incorporating a puromycin analog into newly synthesized peptides, which are then detected by western blotting.
Experimental Workflow:
Caption: Workflow for the SUnSET Protein Synthesis Assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture and differentiate C2C12 cells into myotubes as described previously.
-
Treat the myotubes with different concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
-
Puromycin Labeling:
-
Add puromycin to the culture medium at a final concentration of 1 µM.
-
Incubate for 10-30 minutes at 37°C. The exact time should be optimized for the cell type.
-
-
Protein Extraction and Quantification:
-
Immediately after puromycin incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with a primary antibody that specifically recognizes puromycin-incorporated peptides.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the entire lane for the puromycin signal.
-
Normalize the puromycin signal to the total protein loading, which can be assessed by staining the membrane with Ponceau S or by probing for a housekeeping protein like GAPDH or actin.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the anabolic effects of this compound in a cell culture setting. By employing these assays, researchers can gain valuable insights into its mechanism of action, potency, and potential for inducing muscle hypertrophy. The provided data tables serve as a reference for expected outcomes, although it is crucial to establish dose-response curves and specific parameters within your own experimental setup.
References
- 1. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of interdomain interactions of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxychalcone Inhibitors of Androgen Receptor Translocation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for High-Throughput Methasterone Screening
Introduction
Methasterone, also known as methyldrostanolone or "Superdrol," is a potent, orally active anabolic-androgenic steroid (AAS).[1] Due to its potential for abuse in sports and the health risks associated with its use, including hepatotoxicity, this compound is prohibited by the World Anti-Doping Agency (WADA).[2][3] Consequently, there is a critical need for sensitive and efficient methods for its detection in a large number of samples. Immunoassays, particularly in a high-throughput format, offer a rapid, cost-effective, and scalable solution for screening purposes.[4]
These application notes provide a comprehensive guide for researchers and drug development professionals on the principles, protocols, and workflows for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of this compound.
Principle of the Assay: Competitive ELISA
For small molecules like this compound, a competitive ELISA format is most suitable. In this assay, free this compound in a sample competes with a labeled this compound conjugate (e.g., this compound-HRP) for binding to a limited number of anti-methasterone antibody sites, which are typically immobilized on a microplate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme (HRP) to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less binding of the this compound-HRP conjugate and, therefore, a weaker signal.[5]
Experimental Protocols
The development of a robust immunoassay for this compound involves several key stages, from creating the necessary biological reagents to optimizing the final assay protocol.
Protocol 1: Preparation of this compound-Protein Conjugates
Since this compound is a hapten (a small molecule that cannot induce an immune response on its own), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunogen preparation or Horseradish Peroxidase (HRP) for the assay tracer. This protocol outlines a general method for conjugation.
Materials:
-
This compound
-
Carrier Protein (e.g., BSA, HRP)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Hapten Derivatization: Create a derivative of this compound with a carboxyl group for conjugation. This is typically done by reacting the hydroxyl group of this compound with succinic anhydride to form a hemisuccinate derivative.
-
Activation of Carboxyl Group: Activate the carboxyl group of the this compound derivative using DCC and NHS in DMF to create an NHS-ester. This activated hapten is highly reactive towards the amine groups on the carrier protein.
-
Conjugation: Slowly add the activated this compound-NHS ester to a solution of the carrier protein (BSA or HRP) in PBS. The reaction is typically carried out for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C for 48-72 hours, with several buffer changes.
-
Characterization: Confirm the successful conjugation using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio. Store the conjugate at -20°C.
Protocol 2: Anti-Methasterone Antibody Production
The production of high-affinity and specific antibodies is crucial for a sensitive immunoassay.[6] This involves immunizing animals with the this compound-BSA conjugate and subsequently purifying the antibodies.
Methodology:
-
Immunization: Emulsify the this compound-BSA conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for booster shots). Immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) according to a standard immunization schedule.
-
Titer Monitoring: Periodically collect small blood samples and determine the antibody titer using an indirect ELISA to monitor the immune response.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum. Purify the antibodies using protein A/G affinity chromatography.
-
Characterization: Evaluate the purified antibodies for their affinity and specificity. Cross-reactivity with other structurally related steroids should be assessed.[7]
Protocol 3: Competitive ELISA for this compound
This protocol details the steps for performing the competitive ELISA in a 96-well plate format.
Materials:
-
Anti-methasterone antibody (capture antibody)
-
This compound-HRP conjugate (tracer)
-
96-well high-binding microplates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
This compound standard solutions
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the anti-methasterone antibody in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Competitive Reaction: Add 50 µL of this compound standards or unknown samples to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Repeat the washing step (Step 2), but increase the number of washes to 5 to ensure removal of all unbound conjugate.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[5][8]
Protocol 4: High-Throughput Screening (HTS) Workflow
Adapting the ELISA for HTS involves miniaturization to 384-well plates and the use of automation to increase throughput and reduce variability.[4][9]
Equipment:
-
Automated liquid handling system
-
Automated plate washer
-
High-throughput microplate reader
-
Laboratory Information Management System (LIMS) for data handling
Workflow:
-
Plate Preparation: Use an automated liquid handler to perform the coating and blocking steps on 384-well plates.
-
Sample and Reagent Addition: The liquid handler adds samples, controls, and this compound-HRP conjugate to the plates according to a predefined map. This minimizes pipetting errors and ensures consistent timing.
-
Automated Incubation and Washing: Plates are moved by a robotic arm to incubators with controlled temperature and humidity. After incubation, an automated plate washer performs the wash steps.
-
Detection and Reading: The liquid handler dispenses the TMB substrate and stop solution. The plates are then transferred to a high-throughput plate reader for absorbance measurement. A 96-well plate can be processed in under 4 hours.[10][11]
-
Data Analysis: Data is automatically imported into a LIMS. Software calculates concentrations based on the standard curve, flags outliers, and generates hit lists based on predefined thresholds.
Data Presentation and Assay Validation
Quantitative data is essential for evaluating the performance of the developed immunoassay. The following tables summarize the key performance characteristics that should be determined during assay validation.
Table 1: this compound Immunoassay Performance Characteristics
| Parameter | Result | Description |
| Assay Format | Competitive ELISA | Signal is inversely proportional to analyte concentration. |
| Lower Limit of Detection (LLOD) | < 1 ng/mL | The lowest concentration of this compound that can be reliably distinguished from zero.[4] |
| Linear Range | 1 - 50 ng/mL | The concentration range over which the assay is accurate and precise. |
| Intra-Assay Precision (CV%) | < 10% | The variation observed when the same sample is tested multiple times within the same assay run.[5] |
| Inter-Assay Precision (CV%) | < 15% | The variation observed when the same sample is tested in different assay runs on different days.[5] |
| Sample Volume | 50 µL | Volume of sample (e.g., urine, serum) required per well. |
| Time to Result (96-well) | ~ 4 hours | Total time from sample addition to result generation for a single plate. |
Table 2: Cross-Reactivity of the this compound Immunoassay
Cross-reactivity testing is critical to ensure the assay is specific for this compound and does not produce false-positive results from structurally similar endogenous or synthetic steroids.[7]
| Compound | Structure | % Cross-Reactivity |
| This compound | C₂₁H₃₄O₂ | 100% |
| Drostanolone | C₂₀H₃₂O₂ | < 5% |
| Methyltestosterone | C₂₀H₃₀O₂ | < 2% |
| Testosterone | C₁₉H₂₈O₂ | < 0.5% |
| Dihydrotestosterone (DHT) | C₁₉H₃₀O₂ | < 0.5% |
| Progesterone | C₂₁H₃₀O₂ | < 0.1% |
| Cortisol | C₂₁H₃₀O₅ | < 0.1% |
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-reactant) x 100
The development of a sensitive and specific immunoassay is a powerful tool for the high-throughput screening of this compound. By following the detailed protocols for reagent generation, assay optimization, and adaptation to an automated HTS workflow, laboratories can efficiently screen a large number of samples. Rigorous validation, including the assessment of sensitivity, precision, and cross-reactivity, is paramount to ensuring the reliability of the screening results. This application note serves as a foundational guide to establishing a robust this compound screening program.
References
- 1. Structural transformation of this compound with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 4. High-Throughput Immunoassays: Accelerating Drug Discovery and Enhancing Compound Screening Efficiency | Drug Discovery And Development [labroots.com]
- 5. Mouse Testosterone Rapid ELISA Kit (EELR009) - Invitrogen [thermofisher.com]
- 6. Steroids antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput bioaffinity mass spectrometry for screening and identification of designer anabolic steroids in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Biotransformation of Methasterone using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), a potent oral anabolic-androgenic steroid, undergoes extensive metabolism in the liver, which is critical for its clearance and toxicological profile. Understanding its biotransformation is essential for drug development, toxicology studies, and in the context of sports anti-doping research. Human liver microsomes (HLM) serve as a valuable in vitro model for studying Phase I and Phase II metabolism of xenobiotics, as they contain a high concentration of key drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro biotransformation of this compound using HLM. The information presented is collated from various studies on this compound and other structurally related anabolic steroids.
Metabolic Pathways of this compound
In vitro studies using human liver S9 fractions and in vivo human urinary metabolite analysis have revealed that the primary metabolic pathways for this compound are hydroxylation and reduction of the steroid A-ring, followed by conjugation.[1][3] The major metabolic reactions include:
-
Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic route.
-
Reduction: The 3-keto group of this compound is susceptible to reduction to a hydroxyl group.
-
Conjugation: The resulting hydroxylated metabolites can undergo Phase II conjugation, primarily glucuronidation, to increase their water solubility and facilitate excretion.
Based on published literature, the following metabolites of this compound have been identified in vitro and in vivo.
Table 1: Known Metabolites of this compound
| Metabolite ID | Name | Metabolic Reaction(s) | Reference(s) |
| M1 | 2α,17α-dimethyl-5α-androstane-3α,17β-diol | 3-keto reduction | [3] |
| M2 | 2α,17α-dimethyl-5α-androstane-3β,17β-diol | 3-keto reduction | [3] |
| M3 | 2α,17α-dimethyl-5β-androstan-17β-ol-3-one | Epimerization at C5 | [3] |
| M4 | 2α,17α-dimethyl-5α-androstane-3α,16ξ,17β-triol | 3-keto reduction, Hydroxylation | [3] |
| M5 | 2α,17α-dimethyl-5α-androstane-3α,12ξ,16ξ,17β-tetrol | 3-keto reduction, Dihydroxylation | [1] |
| M6 | 2α,17α-dimethyl-5α-androstane-3α,6β,17β-triol | 3-keto reduction, Hydroxylation | [1] |
Quantitative Analysis of this compound Metabolism
The following table provides a representative example of how such data would be presented. The values are hypothetical and serve as a template for reporting experimental findings.
Table 2: Representative Michaelis-Menten Kinetic Parameters for this compound Metabolite Formation in HLM
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg protein) |
| M1 | 15.5 | 250.0 | 16.1 |
| M4 | 25.2 | 180.0 | 7.1 |
| M6 | 30.8 | 150.0 | 4.9 |
Experimental Protocols
Protocol for In Vitro Incubation of this compound with Human Liver Microsomes
This protocol outlines the steps for a typical in vitro metabolism assay to identify the metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Pooled HLM (final concentration 0.5 mg/mL)
-
This compound (dissolved in a minimal amount of organic solvent, e.g., DMSO, final concentration typically 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
-
Protocol for CYP450 Reaction Phenotyping of this compound
This protocol is designed to identify the specific cytochrome P450 isozymes responsible for the metabolism of this compound.
Methods:
Two complementary approaches are typically used for reaction phenotyping:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess which enzymes can metabolize the compound.[4]
-
Chemical Inhibition: Incubate this compound with pooled HLM in the presence and absence of specific CYP chemical inhibitors.[2] A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Procedure (Chemical Inhibition Approach):
-
Prepare Incubation Mixtures:
-
Set up multiple incubation mixtures as described in Protocol 1.
-
To each mixture (except the control), add a specific CYP inhibitor at a concentration known to be selective for its target enzyme (see Table 3).
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the HLM with the inhibitor and buffer for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiate and Run the Reaction:
-
Add this compound and the NADPH regenerating system and proceed with the incubation and sample preparation as described in Protocol 1.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS and compare the rate of metabolite formation in the presence of each inhibitor to the control (no inhibitor).
-
Table 3: Common Selective Chemical Inhibitors for Human CYP Isozymes
| CYP Isozyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Visualizations
This compound Metabolic Pathway
Caption: Proposed metabolic pathway of this compound in humans.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of this compound in HLM.
Logical Flow for CYP450 Reaction Phenotyping
Caption: Logical workflow for identifying CYP enzymes in this compound metabolism.
References
- 1. Characterization and metabolic profiling of oxymetholone and this compound metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 3. scielo.br [scielo.br]
- 4. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Methasterone in Dietary Supplements: A Guide to Analytical Techniques and Protocols
FOR IMMEDIATE RELEASE
Application Note AN-2025-10-31
[City, State] – [Date] – The widespread availability of dietary supplements has been accompanied by a concerning rise in the undisclosed inclusion of potent anabolic steroids such as Methasterone. Also known as methyldrostanolone or Superdrol, this compound is a synthetic anabolic-androgenic steroid that can pose significant health risks to consumers. To safeguard public health and ensure regulatory compliance, robust analytical methods for the detection of this compound in dietary supplement matrices are essential. This application note provides a detailed overview of established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental protocols for researchers, scientists, and drug development professionals.
Introduction
The intentional adulteration of dietary supplements with synthetic steroids is a critical issue. This compound, a C17-alpha-alkylated anabolic steroid, is not approved for human use and has been linked to adverse health effects, including liver toxicity. Its detection in complex supplement matrices, which can range from powders and capsules to liquids, requires sensitive and specific analytical methodologies. This note details validated protocols for the extraction, separation, and identification of this compound.
Analytical Approaches
The primary methods for the detection of this compound and other anabolic steroids in dietary supplements are GC-MS and LC-MS/MS.[1] Both techniques offer high sensitivity and selectivity, which are crucial for unambiguous identification and quantification. High-Performance Thin-Layer Chromatography (HPTLC) has also been explored as a screening tool.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for steroid analysis. It often requires a derivatization step to increase the volatility of the analytes.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for analyzing a wide range of anabolic steroids and their metabolites.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the detection of anabolic steroids, including this compound, in dietary supplements and related matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Anabolic Androgenic Steroids (AASs) | Dietary Supplements | < 7.0 ng/g or ng/mL | - | - | [4] |
| Anabolic Steroids | Nutritional Supplements | ~10 ng/g (solid), ~10 ng/mL (liquid) | - | - | [1] |
| 10 Anabolic Androgenic Steroids | Sports Supplements | 20-160 µg/g | 60-500 µg/g | 94-114 | [2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 12 Steroid Hormones | Serum | - | 0.005 - 1 ng/mL | 86.4 - 115.0 | [6] |
| Anabolic Agents | Urine | - | 0.25 - 5 ng/mL | - | [8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Dietary Supplements
This protocol is based on established methods for the analysis of anabolic steroids in various supplement matrices.[3][4][9]
1. Sample Preparation (Solid and Liquid Supplements)
-
For Solid Samples (Powders, Capsules, Tablets):
-
Accurately weigh 1 gram of the homogenized supplement powder into a 50 mL centrifuge tube. For capsules or tablets, grind a representative number to a fine powder before weighing.
-
Add 10 mL of methanol to the tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the methanolic supernatant to a clean tube.
-
-
For Liquid Samples:
-
Pipette 5 mL of the liquid supplement into a 50 mL centrifuge tube.
-
Add an internal standard (e.g., 17α-methyltestosterone).[3]
-
Adjust the pH to approximately 10.[3]
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of a diethyl ether/n-pentane mixture (50:50, v/v) and shaking for 1 hour.[3]
-
Centrifuge at 2500 rpm for 5 minutes to separate the layers.[3]
-
Transfer the organic (upper) layer to a new tube.
-
2. Clean-up (Optional but Recommended)
-
For complex matrices, a Solid Phase Extraction (SPE) clean-up can be employed to remove interfering substances.[4]
3. Evaporation and Derivatization
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at 40-60°C.[3][5]
-
To the dry residue, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH4I) and dithioerythritol.[3]
-
Heat the mixture at 65°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.[3]
4. GC-MS Instrumental Analysis
-
Injection: Inject 1-3 µL of the derivatized sample into the GC-MS system.[3]
-
GC Conditions:
-
Column: HP-5MS or equivalent (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness).[9]
-
Injector Temperature: 280°C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).[9]
-
Oven Temperature Program: Initial temperature of 200°C, ramp at 30°C/min to 250°C (hold for 16 min), then ramp at 30°C/min to 300°C (hold for 8.5 min).[9]
-
-
MS Conditions:
Protocol 2: LC-MS/MS Analysis of this compound in Dietary Supplements
This protocol is adapted from methodologies for analyzing steroids in various biological and supplement matrices.[5][6]
1. Sample Preparation
-
Extraction: Follow the same extraction procedure as for GC-MS (Protocol 1, Step 1) using a solvent compatible with LC-MS, such as methanol or acetonitrile.
-
Protein Precipitation (for liquid supplements with high protein content):
-
Dilution: Dilute the initial extract with the mobile phase starting conditions (e.g., 50:50 methanol:water with 0.1% formic acid) to a suitable concentration.[10]
2. LC-MS/MS Instrumental Analysis
-
LC Conditions:
-
Column: A reverse-phase column such as a Kinetex C18 or PFP (e.g., 100 x 3 mm, 2.6 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[10]
-
Column Temperature: 45°C.[6]
-
Gradient: A typical gradient would start with a lower percentage of organic phase (e.g., 50-60% B), ramp up to a high percentage (e.g., 90-100% B) to elute the analytes, and then return to initial conditions for re-equilibration.[6][10]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound should be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualized Workflows
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Analysis and Efficient Separation of Anabolic Androgenic Steroids in Dietary Supplement by a Validated HPTLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Reliable identification and quantification of anabolic androgenic steroids in dietary supplements by using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. toxicologia.unb.br [toxicologia.unb.br]
- 10. elementssystem.com [elementssystem.com]
Application Note: Quantification of Methasterone using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methasterone (also known as methyldrostanolone or Superdrol) is a potent synthetic anabolic-androgenic steroid (AAS).[1][2] Its detection and quantification in biological matrices are crucial for various applications, including clinical and forensic toxicology, anti-doping control, and pharmacokinetic studies in drug development. The use of stable isotope-labeled internal standards, such as this compound-d3, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry.[3][4] This approach, known as stable isotope dilution analysis, effectively compensates for variations in sample preparation and matrix effects during ionization, leading to reliable and reproducible results.[4]
This application note provides detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound-d3 as the internal standard.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (this compound-d3) is added to the sample at the beginning of the extraction process.[3] The analyte (this compound) and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. Since the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample preparation and chromatographic separation.[4] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (stable isotope-labeled internal standard)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
Experimental Protocols
Sample Preparation (Urine)
A robust sample preparation is critical for accurate quantification. The following protocol outlines a solid-phase extraction (SPE) method for urine samples.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound-d3 solution in methanol.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Add 1 mL of phosphate buffer (pH 7) to the urine sample.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50-60°C for 1-2 hours to cleave glucuronide conjugates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound and this compound-d3 from the cartridge with 3 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion is [M+H]+. The exact m/z values for precursor and product ions should be optimized on the specific instrument.
-
This compound-d3: The precursor ion is [M+H]+. The product ion will have a +3 Da shift compared to the unlabeled analyte.
-
Data Presentation
The following table summarizes the typical validation parameters for the quantification of this compound using a stable isotope-labeled internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using a stable isotope-labeled internal standard.
Caption: Workflow for this compound quantification.
The logical relationship for using a stable isotope-labeled internal standard is depicted in the following diagram.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isotopically Labeled Steroid Standards [merckmillipore.com]
- 5. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methasterone Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with methasterone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How can I increase the solubility of this compound in aqueous buffers?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound, including the use of co-solvents, cyclodextrins, and pH adjustment. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system to the solubilizing agents.
Q3: What are co-solvents and how can they be used to dissolve this compound?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. For this compound, common co-solvents include dimethyl sulfoxide (DMSO) and ethanol. By preparing a concentrated stock solution of this compound in a suitable co-solvent, it can then be diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the experimental system.
Q4: What are cyclodextrins and how do they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has significantly increased aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives for enhancing the solubility of steroidal compounds.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds is dependent on the pH of the solution. While this compound itself is not strongly ionizable, pH can still influence its stability and the effectiveness of certain solubilizing agents. The stability of other steroids has been shown to be pH-dependent, with maximum stability often found in the slightly acidic to neutral pH range. It is recommended to determine the optimal pH for both solubility and stability for your specific experimental conditions.
Troubleshooting Guides
Problem: this compound precipitates when I dilute my stock solution into my aqueous buffer.
Possible Causes & Solutions:
-
Co-solvent concentration is too high in the final solution: When diluting a stock solution prepared in an organic solvent like DMSO or ethanol, the final concentration of the organic solvent in the aqueous buffer may be too low to maintain this compound in solution.
-
Solution: Increase the concentration of the co-solvent in your final working solution, ensuring it remains within a range that does not affect your experiment (typically <1% for DMSO and <5% for ethanol in cell-based assays).
-
-
The intrinsic solubility of this compound in the buffer is exceeded: Even with a co-solvent, the final concentration of this compound may be above its solubility limit in the aqueous buffer.
-
Solution 1 (Co-solvents): Prepare a higher concentration stock solution in your co-solvent to minimize the volume added to the aqueous buffer.
-
Solution 2 (Cyclodextrins): Utilize cyclodextrins (HP-β-CD or SBE-β-CD) in your aqueous buffer to form an inclusion complex with this compound, thereby increasing its solubility.
-
-
pH of the buffer is not optimal: The pH of your buffer may be contributing to the precipitation.
-
Solution: Empirically test the solubility of this compound in a range of buffers with different pH values to identify the optimal pH for your desired concentration.
-
Problem: I am seeing inconsistent results in my experiments, which I suspect is due to poor this compound solubility.
Possible Causes & Solutions:
-
Incomplete dissolution of this compound: The compound may not be fully dissolved in your stock solution or working solution, leading to variability in the actual concentration.
-
Solution: Ensure complete dissolution by vortexing and/or gentle warming. Visually inspect the solution for any particulate matter before use. It is also good practice to prepare fresh solutions for each experiment.
-
-
Precipitation over time: this compound may be precipitating out of the solution during the course of your experiment.
-
Solution: Assess the stability of your this compound solution over the duration of your experiment at the relevant temperature. The use of cyclodextrins can often improve the stability of the compound in solution.
-
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| DMF | ~3 | Cayman Chemical |
| DMSO | ~1 | Cayman Chemical |
| Ethanol | ~5 | Cayman Chemical |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO as a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution using HP-β-Cyclodextrin
-
Objective: To prepare an aqueous working solution of this compound using HP-β-cyclodextrin to enhance solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
-
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.
-
Add the desired amount of this compound powder to the HP-β-CD solution to achieve the target working concentration.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The filtrate is your this compound working solution. The exact concentration should be determined analytically (e.g., by HPLC).
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of this compound in a solution.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 245 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of this compound in the experimental samples.
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound working solution using a co-solvent.
Caption: Workflow for enhancing this compound solubility using cyclodextrins.
References
- 1. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating analytical interference in Methasterone mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help mitigate analytical interference during the mass spectrometry analysis of Methasterone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in this compound mass spectrometry?
Analytical interference in this compound analysis can originate from several sources:
-
Endogenous Matrix Components: Biological samples like urine and plasma contain a complex mixture of endogenous compounds (e.g., other steroids, lipids, salts) that can co-elute with this compound and cause ion suppression or enhancement, leading to inaccurate quantification.[1][2]
-
Structural Isomers and Metabolites: this compound has several structural isomers and metabolites that can be difficult to differentiate by mass spectrometry alone due to identical or very similar mass-to-charge ratios (m/z).[3][4] These compounds often require robust chromatographic separation for accurate identification and quantification.[3] For example, epimers at C17 or C5 can be produced during human metabolism.[5][6]
-
Exogenous Substances: Contamination from sample collection materials, solvents, or co-administered drugs can introduce interfering signals.[7][8] Non-steroidal drugs have also been reported to cause unexpected interference in steroid assays.[7]
-
Reagents and Derivatization Artifacts: If derivatization is used (e.g., trimethylsilylation for GC-MS), incomplete reactions or side products can create interfering peaks.[9][10]
Q2: How can I effectively minimize matrix effects from urine or plasma samples?
Minimizing matrix effects is crucial for accurate analysis and typically involves rigorous sample preparation. The choice of technique depends on the complexity of the matrix and the desired sensitivity.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[11] It selectively retains analytes on a solid sorbent while matrix components are washed away.[3][11] This method is excellent for cleaning up complex samples like urine and plasma.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[11][12] It is a common and effective method for extracting steroids from biological fluids.[13]
-
Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. The organic extraction solvent then flows through the support, providing a clean extract with high analyte recovery and no emulsion formation.[12]
Q3: I am observing poor peak shape (tailing, fronting, or splitting) for this compound in my LC-MS analysis. What are the likely causes and solutions?
Poor peak shape can compromise resolution and integration accuracy. The causes are often related to chromatography or sample preparation.
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Reconstitute the final sample extract in a solvent that is the same strength as, or weaker than, the initial mobile phase conditions.[14][15]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak splitting and tailing. Solution: Use a guard column and implement a regular column flushing protocol. If the problem persists, the column may need to be replaced.[14][16]
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase, especially if the mobile phase pH is not optimal. Solution: Adjust the mobile phase pH using volatile additives like formic acid or ammonium formate to ensure the analyte is in a single ionic form.[8]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening. Solution: Minimize the length and diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[14]
Q4: How can I improve the chromatographic separation of this compound from its isomers?
Structural isomers are a primary challenge as they cannot be distinguished by mass alone.[3] Effective chromatographic separation is essential.
-
Column Chemistry: Standard C18 columns may not provide sufficient resolution. Biphenyl bonded phases offer unique selectivity for steroids and can significantly improve the resolution of structural isomers, especially when using methanol in the mobile phase.[3][7]
-
Gradient Optimization: A shallow, slow gradient can enhance the separation of closely eluting compounds. Experiment with different gradient profiles and solvent compositions (e.g., acetonitrile vs. methanol) to maximize resolution.[3][17]
-
Mobile Phase Additives: The choice and concentration of additives can influence selectivity. Small changes in pH or the type of salt (e.g., ammonium formate) can alter retention times and improve separation.[8]
-
Multi-dimensional Separations: Advanced techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) can provide an additional dimension of separation based on the ion's size and shape (collision cross-section), which is highly effective for resolving isomers.[4]
Troubleshooting Guides
Scenario 1: Diagnosing and Resolving Poor Peak Shape
This workflow helps identify the root cause of distorted chromatographic peaks.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Scenario 2: Addressing Inaccurate Quantification
This diagram illustrates the primary sources of error that can lead to inaccurate quantification and the corresponding mitigation strategies.
Caption: Key factors and solutions for inaccurate quantification.
Quantitative Data and Experimental Protocols
Table 1: Common Mass Fragments and Transitions for this compound Analysis
The following table summarizes key mass-to-charge ratios (m/z) for this compound and its derivatives, which are crucial for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods. Data is compiled from GC-MS and UPLC-MS/MS analyses.[5][9][18]
| Compound/Derivative | Ionization Mode | Precursor Ion [M+H]⁺ or [M]⁺ | Key Fragment Ions (m/z) | Notes |
| This compound (underivatized) | ESI+ | 319 | 301, 105, 91, 77 | Fragment m/z 301 corresponds to a neutral water loss.[5] |
| This compound 2-enol-TMS | EI | 462 | 447, 372, 143 | TMS derivatized for GC-MS. m/z 447 is loss of a methyl radical; m/z 372 is loss of TMSOH.[6][9] |
| Hydroxylated Metabolite | ESI+ | 335 | 317, 299 | Corresponds to hydroxylation at a saturated carbon, followed by two consecutive water losses.[5] |
| Di-hydroxy Metabolite TMS | EI | - | 218, 231 | Characteristic fragments for 17-methyl-16,17-dihydroxylated steroid TMS derivatives.[10] |
| Glucuronide Conjugate (G2) | ESI- | 509.27 | - | Detected as [M-H]⁻. Requires hydrolysis for GC-MS analysis.[18][19] |
| Sulfate Conjugate (S2) | ESI- | 413.20 | - | Detected as [M-H]⁻. Implies a mono-hydroxylated metabolite.[18] |
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from procedures used for the analysis of this compound metabolites in human urine.[5][13]
Objective: To extract this compound and its phase I metabolites from a urine matrix.
Materials:
-
Urine sample: 4 mL
-
Internal Standard (IS) solution
-
pH 10 buffer (e.g., 20% K₂CO₃/KHCO₃)
-
Tert-butyl methyl ether (TBME)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 4 mL of urine into a 15 mL centrifuge tube.
-
Spike the sample with 1.0 µg of the appropriate internal standard.
-
Alkalinize the urine to pH 10 by adding 500 µL of the carbonate/bicarbonate buffer solution.
-
Add 5 mL of TBME to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at ~1500 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase A) for LC-MS/MS analysis.
Protocol 2: General Workflow for this compound Analysis
This diagram outlines the typical steps from sample receipt to final data analysis.
References
- 1. msacl.org [msacl.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. it.restek.com [it.restek.com]
- 13. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Methasterone Hydroxylation In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro hydroxylation of Methasterone. Our aim is to help you overcome common experimental challenges and improve the regioselectivity of your hydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydroxylated metabolites of this compound observed in in vitro systems?
A1: In vitro studies using human liver microsomes (HLM) have identified several hydroxylated metabolites of this compound. The primary sites of hydroxylation are at the C2, C6, C12, C16, and C20 positions.[1] Reduction of the 3-keto group is also a major metabolic pathway.[1]
Q2: Which Cytochrome P450 (CYP) isoforms are likely involved in this compound hydroxylation?
A2: While specific data for this compound is limited, studies on structurally similar anabolic steroids suggest that CYP3A4 is a key enzyme responsible for hydroxylation, particularly 6β-hydroxylation.[2] Other isoforms such as CYP2C9 and CYP2B6 may play a minor role.[2] To definitively identify the contributing isoforms, experiments with recombinant human CYP enzymes are recommended.
Q3: How can I improve the yield of a specific hydroxylated metabolite?
A3: To improve the yield of a specific regioisomer, consider the following strategies:
-
Enzyme Selection: Utilize specific recombinant CYP isoforms known to favor the desired hydroxylation position. For instance, if 6β-hydroxylation is the target, recombinant CYP3A4 would be the enzyme of choice.
-
Co-factor Optimization: Ensure that the concentration of the NADPH-regenerating system is not limiting. Titrate the concentrations of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to find the optimal conditions for your enzyme concentration.
-
Incubation Time: Optimize the incubation time. Short incubation times may favor the formation of initial metabolites, while longer times might lead to further metabolism or product degradation.
-
Substrate Concentration: Vary the this compound concentration to determine the optimal substrate concentration for the desired metabolic pathway. High substrate concentrations can sometimes lead to substrate inhibition or shifts in regioselectivity.
Q4: What are the best analytical techniques to separate and quantify hydroxylated this compound isomers?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the separation and quantification of hydroxylated steroid isomers due to its high sensitivity and specificity.[3][4] Gas chromatography-mass spectrometry (GC-MS) after derivatization is also a viable, and historically common, technique.[1] For challenging separations of isomers, consider using a biphenyl or other specialized chromatography column that offers different selectivity compared to standard C18 columns.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Metabolite Formation | 1. Inactive Enzyme (HLMs or recombinant CYPs) 2. Inadequate Co-factors 3. Incorrect Incubation Conditions 4. Substrate Precipitation 5. Analytical Method Not Sensitive Enough | 1. Verify enzyme activity with a known positive control substrate for the specific CYP isoform. Ensure proper storage and handling of enzymes. 2. Prepare fresh NADPH-regenerating system solutions. Optimize the concentration of each component. 3. Confirm the correct pH (typically 7.4) and temperature (37°C) of the incubation buffer. 4. Check the solubility of this compound in the final incubation mixture. The final concentration of the organic solvent used to dissolve the substrate should be low (typically <1%) to avoid enzyme inhibition. 5. Optimize MS parameters (e.g., source temperature, gas flows, collision energy) for the specific metabolites. |
| Poor Regioselectivity (Mixture of Multiple Isomers) | 1. Use of a Mixed Enzyme System (e.g., pooled HLMs) 2. Sub-optimal Incubation Conditions | 1. Use specific recombinant CYP isoforms to favor the formation of a single metabolite. 2. Systematically vary parameters such as substrate concentration, enzyme concentration, and incubation time to find conditions that favor the desired hydroxylation. |
| High Variability Between Replicates | 1. Inconsistent Pipetting 2. Inhomogeneous Suspension of Microsomes 3. Temperature Fluctuations | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. 2. Gently vortex the microsomal suspension before aliquoting to ensure a uniform concentration. 3. Use a calibrated incubator or water bath and ensure all samples are pre-warmed before initiating the reaction. |
| Difficulty in Separating Hydroxylated Isomers by LC-MS/MS | 1. Inappropriate LC Column 2. Unoptimized Mobile Phase Gradient | 1. Test different column chemistries (e.g., biphenyl, pentafluorophenyl) that provide alternative selectivities for steroid isomers.[3] 2. Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting isomers. |
Quantitative Data
The following table summarizes the relative abundance of hydroxylated metabolites of 17α-methyltestosterone, a structurally similar anabolic steroid, in human liver microsomes. This data can serve as an estimate for the expected metabolite distribution of this compound in a similar in vitro system.
| Metabolite | Relative Abundance (%) |
| 6β-hydroxy-17α-methyltestosterone | 15.9 |
| 2β-hydroxy-17α-methyltestosterone | 0.5 |
| Data from an in vitro study with human liver microsomes and 17α-methyltestosterone.[5] |
Experimental Protocols
Protocol for In Vitro this compound Hydroxylation using Human Liver Microsomes
This protocol outlines a general procedure for assessing the hydroxylation of this compound in human liver microsomes.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: 10 mM this compound in methanol.
-
Human Liver Microsomes (HLMs): Thaw on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS):
-
1.3 mM NADP+
-
3.3 mM glucose-6-phosphate
-
0.4 U/mL glucose-6-phosphate dehydrogenase
-
3.3 mM magnesium chloride in phosphate buffer.
-
-
-
Incubation:
-
In a microcentrifuge tube, combine 5 µL of 10 mM this compound stock solution, 445 µL of the HLM suspension (1 mg/mL), and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the NRS.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
As a negative control, prepare a parallel incubation without the NRS.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.6 µm) or a biphenyl column for improved isomer separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 10-90% B over 10 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its expected hydroxylated metabolites.
Visualizations
Caption: Experimental workflow for the in vitro hydroxylation of this compound.
Caption: Primary metabolic pathways of this compound hydroxylation.
References
- 1. New Potential Biomarker for this compound Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes. Gas chromatographic-mass spectrometric determination of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
Best practices for the long-term storage of Methasterone analytical standards
This technical support center provides guidance on the best practices for the long-term storage and handling of Methasterone analytical standards. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in maintaining the integrity and reliability of their standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound analytical standards?
A1: For long-term stability, it is recommended to store solid (neat) this compound analytical standards at +4°C . This is based on supplier recommendations for maintaining the purity and integrity of the compound over an extended period. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage instructions.
Q2: How should I store solutions of this compound analytical standards?
A2: Solutions of this compound should be stored at low temperatures to minimize solvent evaporation and potential degradation. For short-term storage (up to a few weeks), refrigeration at +4°C is suitable. For long-term storage, it is advisable to store solutions at -20°C or lower. Use vials with tight-fitting caps to prevent solvent loss. Solutions should be allowed to come to room temperature and be thoroughly mixed before use.
Q3: Is this compound sensitive to light?
A3: Like many complex organic molecules, this compound may be sensitive to light. It is a best practice to protect both solid standards and solutions from light exposure. Store standards in amber vials or in a dark location, such as a light-blocking storage box within a refrigerator or freezer. When working with the standard, minimize its exposure to direct light.
Q4: What is the expected shelf-life of a properly stored this compound analytical standard?
A4: The shelf-life of a this compound analytical standard is dependent on the storage conditions and the form of the standard (solid vs. solution). When stored as a solid at the recommended +4°C and protected from light and moisture, the standard can be stable for several years. The stability of solutions will depend on the solvent used and the storage temperature. Always consult the manufacturer's expiry date on the Certificate of Analysis.
Q5: What solvents are suitable for preparing this compound standard solutions?
A5: this compound is soluble in various organic solvents. Common choices for preparing analytical standard solutions include acetonitrile, methanol, and ethanol. The choice of solvent will depend on the analytical method being used (e.g., HPLC, GC-MS). Ensure the solvent is of high purity (e.g., HPLC grade) to avoid introducing contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the standard due to improper storage (e.g., exposure to high temperatures, light, or reactive materials). | 1. Verify the storage conditions of your standard against the recommended +4°C, protected from light. 2. Prepare a fresh solution from the solid standard. 3. If the issue persists, consider that the standard may have degraded. It may be necessary to acquire a new standard. |
| Loss of signal intensity over time | Adsorption of the analyte to the container surface or gradual degradation of the standard in solution. | 1. Use silanized glass vials for storing solutions to minimize adsorption. 2. Prepare fresh dilutions from a stock solution that has been stored under optimal conditions. 3. Evaluate the stability of the standard in the chosen solvent by performing periodic analyses. |
| Inconsistent analytical results | Incomplete dissolution of the standard after cold storage or solvent evaporation from the solution. | 1. Ensure the standard solution has completely thawed and is at ambient temperature before use. 2. Vortex or sonicate the solution briefly to ensure homogeneity. 3. Use vials with high-quality septa to minimize solvent evaporation. 4. Prepare fresh calibration curves for each analytical run. |
| Precipitate observed in a previously clear solution | The concentration of the standard exceeds its solubility at a lower temperature. | 1. Allow the solution to warm to room temperature. 2. Gently sonicate the solution to redissolve the precipitate. 3. If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded and a new one prepared. |
Experimental Protocols
Protocol for Stability Testing of this compound Analytical Standards
This protocol outlines a general procedure for conducting a long-term stability study of a this compound analytical standard.
1. Objective: To evaluate the stability of a this compound analytical standard under various storage conditions over a defined period.
2. Materials:
- This compound analytical standard (solid)
- HPLC-grade acetonitrile
- Volumetric flasks and pipettes
- Amber HPLC vials with caps
- HPLC system with UV detector
- Temperature and humidity-controlled storage chambers
3. Procedure:
- Initial Analysis (Time 0):
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of working standards by diluting the stock solution.
- Analyze the working standards using a validated stability-indicating HPLC method to determine the initial purity and concentration.
- Sample Preparation for Storage:
- Dispense aliquots of the solid standard into separate amber glass vials.
- Prepare aliquots of the this compound stock solution (1 mg/mL in acetonitrile) in separate amber HPLC vials.
- Storage Conditions:
- Store the vials of solid standard and solutions under the following conditions:
- -20°C
- +4°C
- Room Temperature (~25°C) with controlled humidity
- 40°C with controlled humidity (accelerated stability)
- Protect all samples from light.
- Time Points for Analysis:
- Analyze the stored samples at predetermined intervals (e.g., 1, 3, 6, 12, 24 months).
- Analysis:
- At each time point, retrieve one vial from each storage condition.
- For the solid standard, prepare a fresh solution as described in step 1.1.
- Allow the solution samples to equilibrate to room temperature.
- Analyze all samples using the validated HPLC method.
- Data Evaluation:
- Compare the purity and concentration of the stored samples to the initial (Time 0) results.
- Calculate the percentage of degradation.
- Monitor for the appearance of any new peaks, which may indicate degradation products.
Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Run Time: 10 minutes
Visualizations
Caption: Workflow for assessing the long-term stability of this compound analytical standards.
Strategies for Minimizing Animal Stress in Methasterone Administration Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for minimizing animal stress during the administration of Methasterone in research settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring both animal welfare and data integrity.
Troubleshooting Guides
Issue 1: Animals Exhibit Signs of Acute Stress Post-Administration (Oral Gavage)
Symptoms: Vocalization, struggling during restraint, resistance to gavage needle insertion, regurgitation, or signs of respiratory distress immediately following the procedure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Restraint Technique | - Ensure personnel are thoroughly trained in proper rodent restraint. The goal is firm but gentle handling to immobilize the head and neck without impeding breathing. - For mice, consider using a commercially available restraint device. - Habituate animals to handling for several days prior to the experiment to reduce handling-induced stress.[1][2] |
| Incorrect Gavage Needle Size/Type | - Select a gavage needle with the appropriate length and gauge for the size of the animal. The needle should reach from the corner of the mouth to the last rib without being inserted further. - Use flexible or soft-tipped gavage needles to minimize the risk of esophageal injury. |
| Improper Gavage Technique | - Ensure the gavage needle is inserted gently along the roof of the mouth and over the tongue into the esophagus. Never force the needle.[3] - Administer the vehicle/drug solution slowly to prevent regurgitation and aspiration. - The volume administered should not exceed 10 mL/kg body weight. |
| Aversive Vehicle | - If the vehicle is unpalatable, it can increase resistance. Consider alternative, more palatable vehicles if scientifically appropriate. |
Issue 2: Animals Show Signs of Chronic Stress During the Study
Symptoms: Weight loss, decreased food and water intake, poor grooming, hunched posture, lethargy, or altered behavior in the home cage (e.g., increased aggression, social withdrawal).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Repeated Stress from Oral Gavage | - Consider alternative, less stressful administration methods such as voluntary ingestion of the compound in a palatable vehicle (e.g., gelatin, cookie dough).[4][5] Studies have shown that voluntary ingestion results in significantly lower corticosterone levels compared to oral gavage.[4] - If gavage is necessary, ensure it is performed by a highly proficient individual to minimize procedure time and associated stress. |
| This compound-Induced Toxicity | - this compound is known to be hepatotoxic.[6][7][8] Monitor for signs of liver injury, such as jaundice. - Include liver function tests (e.g., ALT, AST) in your study endpoints. - Consider dose-response studies to identify the lowest effective dose that minimizes toxicity. |
| Inadequate Housing Conditions | - Provide environmental enrichment to allow for species-typical behaviors like nesting and gnawing. Items such as nesting material, shelters, and chew blocks can significantly reduce stress. - House social animals, like mice, in appropriate social groups unless scientifically justified for single housing. |
| Pain or Discomfort | - Observe animals for signs of pain using a validated pain scoring system, such as the Mouse Grimace Scale.[9] - If pain is a potential side effect, consult with a veterinarian about appropriate analgesic use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: While there is no single universally recommended vehicle, common choices for anabolic steroids include sesame oil, corn oil, or a mixture of polyethylene glycol (PEG) and water. The choice of vehicle should be based on the solubility of this compound and its potential for causing irritation. It is crucial to conduct a small pilot study to ensure the chosen vehicle is well-tolerated by the animals.
Q2: How can I accurately assess the stress levels of my animals during a this compound study?
A2: A multi-faceted approach is recommended for assessing animal stress:
-
Physiological Measures:
-
Corticosterone Levels: Measurement of serum or fecal corticosterone is a reliable indicator of HPA axis activation and stress.[5]
-
Body Weight: Consistent monitoring of body weight is a simple yet effective way to track overall animal health. Weight loss can be an early indicator of stress or toxicity.[1][10]
-
Organ Weights: At the end of the study, changes in the weights of adrenal glands, spleen, and thymus can indicate chronic stress.
-
-
Behavioral Assessments:
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior by measuring the time spent in open versus closed arms of the maze.
-
Open Field Test (OFT): This test can evaluate both locomotor activity and anxiety. A stressed animal may show reduced exploration of the center of the open field.[11]
-
Home Cage Behavior: Observe for changes in grooming, nesting, and social interaction.
-
Q3: What are humane endpoints, and how should they be applied in this compound studies?
A3: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study to prevent further pain or distress. For this compound studies, humane endpoints should be established in consultation with a veterinarian and the Institutional Animal Care and Use Committee (IACUC). Examples of humane endpoints include:
-
Significant weight loss (e.g., >20% of baseline body weight).
-
Severe lethargy or inability to ambulate.
-
Signs of severe liver failure (e.g., pronounced jaundice, ascites).
-
Persistent, severe behavioral changes indicative of distress (e.g., self-mutilation, aggression).
Q4: Are there alternatives to oral gavage for this compound administration?
A4: Yes, voluntary oral administration is a less stressful alternative.[4] This involves mixing the this compound with a highly palatable substance that the animals will readily consume. This method has been shown to cause significantly less of an increase in stress hormones compared to gavage.[4] However, it is important to ensure accurate dosing and complete consumption of the medicated treat.
Experimental Protocols
Protocol 1: Corticosterone Measurement via ELISA
Objective: To quantify the concentration of corticosterone in serum or plasma as an indicator of physiological stress.
Methodology:
-
Sample Collection: Collect blood samples at a consistent time of day to account for circadian rhythms in corticosterone levels. For acute stress assessment post-administration, collect blood within 15-30 minutes. For chronic stress, collect samples at regular intervals throughout the study.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
ELISA Procedure: Use a commercially available corticosterone ELISA kit. Follow the manufacturer's instructions carefully. The general principle involves a competitive immunoassay where corticosterone in the sample competes with a labeled corticosterone for binding to a limited number of antibody sites.
-
Data Analysis: The concentration of corticosterone is inversely proportional to the signal produced. Calculate the concentration of corticosterone in each sample based on a standard curve.
Protocol 2: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in each arm using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of entries into the open arms. A lower percentage of time and fewer entries into the open arms are indicative of higher anxiety-like behavior.
Protocol 3: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena with high walls.
-
Procedure:
-
Habituate the mice to the testing room.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 10-15 minutes).
-
Record the animal's movement using a video tracking system.
-
-
Data Analysis: Analyze the total distance traveled (locomotor activity) and the time spent in the center of the arena versus the periphery. A reluctance to enter the center is interpreted as anxiety-like behavior.[11]
Visualizations
Experimental Workflow for Minimizing Stress
Caption: Workflow for minimizing animal stress in this compound studies.
Decision Tree for Administration Route Selection
Caption: Decision tree for selecting the least stressful administration route.
Androgen Receptor Signaling Pathway
Caption: Simplified androgen receptor signaling pathway for this compound.[12][13][14][15]
References
- 1. Effect of anabolic steroids on behavior and physiological characteristics of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic androgenic steroid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The influence of methylandrostenediol on the body weight and carcass composition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methamphetamine exposure on anxiety-like behavior in the open field test, corticosterone, and hippocampal tyrosine hydroxylase in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Selection of appropriate control groups for in vivo Methasterone experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of control groups for in vivo experiments involving the synthetic anabolic-androgenic steroid (AAS), Methasterone (also known as Superdrol or methyldrostanolone).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate negative control group for an in vivo this compound experiment?
A1: The most appropriate negative control group is a vehicle control group . This group should receive the same volume and formulation of the delivery vehicle (the substance used to dissolve or suspend the this compound) as the experimental group, administered via the same route and on the same schedule. This allows researchers to isolate the effects of this compound from any potential effects of the vehicle itself.
Q2: How do I choose a suitable vehicle for oral administration of this compound in rodents?
A2: this compound is an orally active steroid.[1] The choice of vehicle is critical for ensuring consistent delivery and bioavailability. Commonly used vehicles for oral administration of steroids in rodent studies include:
-
Corn oil or other fixed oils (e.g., sesame oil): These are frequently used for lipophilic compounds like steroids.
-
Aqueous suspension with a suspending agent: A 0.5% solution of methylcellulose is a common choice to create a uniform suspension for oral gavage.
-
Sweetened jelly: For voluntary oral administration, incorporating the compound into a palatable jelly can reduce the stress associated with gavage.[2][3]
It is crucial to conduct pilot studies to ensure the stability and homogeneity of the this compound in the chosen vehicle.
Q3: When is a sham control group necessary in a this compound study?
A3: A sham control group is essential when the experimental design involves a surgical procedure for drug administration, such as the subcutaneous implantation of a pellet. The sham group would undergo the same surgical procedure, including anesthesia and incision, but without the implantation of the this compound-containing pellet. This controls for the physiological and stress responses associated with the surgery itself, allowing for the specific effects of the drug to be determined. For non-surgical administration routes like oral gavage, a sham group is not typically required; a vehicle control group is sufficient.
Q4: Why is age and sex matching of animals important in this compound experiments?
A4: The effects of anabolic steroids can be significantly influenced by the age and sex of the animal.[4][5]
-
Age: The hormonal milieu and metabolic rates of animals change with age, which can alter their response to exogenous steroids. Using age-matched animals ensures that observed differences are due to the experimental treatment and not developmental stage.
-
Sex: Males and females have different baseline levels of endogenous sex hormones, which can interact with administered AAS.[5] This can lead to sex-specific differences in both the anabolic and androgenic effects of the drug. Therefore, it is critical to use sex-matched animals and, in many cases, to study both sexes to fully understand the compound's effects.
Q5: What are the expected effects of this compound on liver enzymes and histology?
A5: this compound is a 17α-alkylated anabolic steroid, a class of compounds known for its potential hepatotoxicity.[6] While specific quantitative data from controlled animal studies on this compound is limited in publicly available literature, effects can be inferred from studies on similar compounds and human case reports. Expected effects include:
-
Elevated Liver Enzymes: Increases in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of liver damage.[7]
-
Histological Changes: Liver tissue from animals treated with high doses of AAS may show signs of cellular damage, including hepatocyte swelling, vascular congestion, inflammatory cell infiltration, and in severe cases, necrosis.[7][8][9]
Data Presentation: Effects of a Representative 17α-Alkylated AAS (Methyltestosterone) in Rats
Due to the limited availability of comprehensive in vivo toxicological data for this compound in the scientific literature, the following table summarizes data from a 28-day oral toxicity study of a structurally similar 17α-alkylated AAS, 17α-methyltestosterone , in Wistar rats.[10] This data is presented as a representative example of the types of effects that might be observed in a well-controlled study of an oral anabolic steroid.
| Parameter | Control Group (Vehicle Only) | Low Dose (10 mg/kg/day) | Medium Dose (40 mg/kg/day) | High Dose (200 mg/kg/day) |
| Body Weight Change (g) | +120 | +115 | +105 | +90 |
| Liver Weight (g) | 12.5 | 13.0 | 14.5 | 16.0 |
| Testis Weight (g) | 3.5 | 3.4 | 2.8 | 1.5 |
| Serum Testosterone (ng/mL) | 2.5 | 1.8 | 0.5 | <0.1 |
| Serum ALT (U/L) | 35 | 40 | 55 | 85 |
| Serum AST (U/L) | 80 | 90 | 110 | 150 |
*Indicates a statistically significant difference from the control group. Data is illustrative and adapted from findings on 17α-methyltestosterone for representative purposes.[10][11]
Experimental Protocols
Detailed Methodology for a Representative Oral AAS In Vivo Study
This protocol is based on a 28-day oral toxicity study of 17α-methyltestosterone in rats and can be adapted for this compound experiments.[10][11]
1. Animal Model:
-
Species: Wistar rats
-
Age: 7 weeks old at the start of the study
-
Sex: Male (or both male and female, depending on study goals)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups (n=10 per group):
-
Group 1 (Vehicle Control): Administered vehicle (e.g., corn oil or 0.5% methylcellulose) daily by oral gavage.
-
Group 2 (Low Dose): Administered a low dose of this compound (e.g., 5 mg/kg body weight) in the vehicle daily by oral gavage.
-
Group 3 (Medium Dose): Administered a medium dose of this compound (e.g., 20 mg/kg body weight) in the vehicle daily by oral gavage.
-
Group 4 (High Dose): Administered a high dose of this compound (e.g., 80 mg/kg body weight) in the vehicle daily by oral gavage.
3. Drug Preparation and Administration:
-
This compound is weighed and suspended in the chosen vehicle to the desired concentrations.
-
The suspension should be vortexed before each administration to ensure homogeneity.
-
Administer the suspension daily via oral gavage for 28 consecutive days. The volume should be consistent across all groups (e.g., 5 mL/kg body weight).
4. Monitoring and Sample Collection:
-
Monitor body weight and clinical signs of toxicity daily.
-
At the end of the 28-day period, animals are euthanized.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and hormone levels (testosterone, luteinizing hormone).
-
Perform a necropsy and collect organs (liver, heart, testes, etc.). Weigh the organs.
5. Histopathological Analysis:
-
Fix a portion of the liver and other relevant organs in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for any pathological changes.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified schematic of the this compound-activated androgen receptor signaling pathway.
Experimental Workflow
Caption: Logical workflow for a typical 28-day oral toxicity study of this compound in rodents.
Control Group Selection Logic
Caption: Decision-making process for selecting appropriate control groups based on the administration route.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study to demonstrate the potential of Anabolic Androgen Steroid to activate oxidative tissue damage, nephrotoxicity and decline endogenous antioxidant system in renal tissue of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Metabolic studies with promagnon, methylclostebol and this compound in the uPA+/+-SCID chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17alpha-methyltestosterone: 28-day oral toxicity study in the rat based on the "Enhanced OECD Test Guideline 407" to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction methods for Methasterone from complex biological matrices
Welcome to the technical support center for the extraction of Methasterone (Superdrol) and its metabolites from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is sample pre-treatment necessary before extracting this compound? A1: this compound, like many anabolic steroids, is extensively metabolized in the body. It is primarily excreted in urine as glucuronide or sulfate conjugates, which are water-soluble and not easily extractable by organic solvents.[1][2] A mandatory pre-treatment step, typically enzymatic hydrolysis, is required to cleave these conjugates and release the free, unconjugated form of the steroid and its metabolites, making them suitable for extraction and subsequent analysis by methods like GC-MS or LC-MS/MS.[2] Studies have shown that Phase I metabolites of this compound are not found in their free form in urine, underscoring the necessity of this hydrolysis step.[2]
Q2: What is the most critical step in the extraction process for ensuring good recovery? A2: For conjugated steroids like this compound, the enzymatic hydrolysis step is most critical. Incomplete cleavage of the glucuronide conjugates will lead to significantly low recovery of the target analytes. Factors such as enzyme activity (e.g., from E. coli or Helix pomatia), pH of the buffer (typically pH 5.0 to 7.0), incubation temperature (e.g., 50-65°C), and incubation time (1-3 hours) must be carefully optimized and controlled.[2]
Q3: What are the main metabolites of this compound I should be looking for? A3: The primary metabolic reactions for this compound include reduction of the 3-keto group and hydroxylations at various positions on the steroid skeleton.[1] Key metabolites to monitor include 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one (a C5 epimer) and 2α,17α-dimethyl-5α-androstan-3α,17β-diol (a 3α-hydroxy metabolite), which is often the most abundant and longest-lasting metabolite.[2] Several other hydroxylated and glucuronidated metabolites have been identified, and monitoring for these can extend the detection window.[1]
Q4: How long can this compound metabolites be detected in urine? A4: The detection window depends on the specific metabolite being monitored. While the parent compound may only be detectable for a few days, some key metabolites can be detected for much longer. For example, after a single oral dose, the 3α-hydroxy metabolite (M2) has been detected for up to 9-13 days.[2] A specific glucuronide-conjugated metabolite, G2 (18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide), has been identified as a potential long-term biomarker, detectable for up to 10 days.[1]
Q5: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)? A5: Both SPE and LLE are viable methods. LLE is a classic technique that is simple and cost-effective, often utilizing solvents like tert-butyl methyl ether (TBME).[2] SPE can offer greater selectivity, cleaner extracts, reduced solvent consumption, and is more easily automated. Mixed-mode SPE cartridges (e.g., combining reversed-phase C8 and anion exchange) can be particularly effective at removing matrix interferences from urine. The choice often depends on available equipment, sample throughput needs, and the complexity of the matrix.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Incomplete Enzymatic Hydrolysis: Enzyme activity is low, or incubation conditions (pH, temperature, time) are suboptimal. | • Verify the activity of your β-glucuronidase enzyme. • Ensure the urine sample pH is adjusted correctly (typically pH 5-7) before adding the enzyme. • Optimize incubation time and temperature (e.g., 65°C for 1-2 hours). |
| Inefficient Extraction: Incorrect solvent polarity, pH, or insufficient mixing during LLE. Improper conditioning or elution solvent in SPE. | • For LLE: Ensure the pH is adjusted (e.g., to ~10) to keep analytes in a neutral state for extraction into an organic solvent like TBME. Ensure vigorous mixing (vortexing) for several minutes.[2] • For SPE: Ensure proper conditioning of the cartridge (e.g., with methanol then water). Use an appropriate elution solvent (e.g., methanol or acetonitrile) and ensure the elution flow rate is slow (1-2 mL/min) for complete recovery. | |
| Analyte Degradation: Exposure to harsh pH or high temperatures for extended periods. | • Avoid extreme pH conditions unless specified by the protocol. • Minimize the time samples are kept at high temperatures during solvent evaporation steps. Use a nitrogen stream at < 50°C. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Co-elution of Endogenous Compounds: Phospholipids, salts, and other matrix components are not adequately removed during cleanup. | • Improve SPE: Use a mixed-mode SPE cartridge (e.g., C8/QAX) designed to remove both nonpolar and acidic interferences. Add a wash step with a slightly stronger solvent (e.g., 60:40 water:methanol) to remove more interferences before elution. • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where most matrix components elute. • Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects. |
| Insufficient Sample Cleanup: The chosen extraction method is not selective enough for the matrix. | • Consider switching from LLE to a more selective SPE method. • Add a secondary cleanup step, such as passing the extract through an amino SPE tube to remove acids. | |
| Poor Chromatographic Peak Shape | Incompatible Reconstitution Solvent: The solvent used to reconstitute the final dried extract is too strong compared to the initial mobile phase. | • Reconstitute the sample in a solvent that is identical to or weaker than the initial mobile phase composition (e.g., 50:50 water:acetonitrile).[2] |
| Sample Overload: The concentration of the analyte or co-extracted material is too high for the analytical column. | • Dilute the sample before injection. • Ensure the sample cleanup is effective at removing high-concentration interferences. | |
| Inconsistent Results / Poor Reproducibility | Variability in Manual Extraction: Inconsistent timing, volumes, or mixing during manual LLE or SPE. | • Use calibrated pipettes and be precise with all solvent and reagent volumes. • Standardize mixing/vortexing times and speeds. • Consider using automated sample preparation systems for higher throughput and better consistency. |
| Variable Matrix Effects: The composition of the biological matrix varies significantly between samples. | • Use a stable isotope-labeled internal standard for each analyte to compensate for variations in extraction efficiency and matrix effects. |
Comparative Data on Extraction Methods
While direct comparative studies for this compound are limited, the following tables provide representative performance data for LLE used in this compound studies and a highly efficient mixed-mode SPE method used for other anabolic steroids with similar chemical properties.
Table 1: Representative Performance of Liquid-Liquid Extraction (LLE) for this compound Metabolites (Data derived from methodologies used in metabolic studies)
| Analyte | Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound & Metabolites | Human Urine | Enzymatic Hydrolysis, LLE (TBME) | Method dependent, typically in the low ng/mL range | Method dependent, typically in the low ng/mL range |
Table 2: Representative Performance of Mixed-Mode SPE for Anabolic Steroids (Data from a validated method for 12 anabolic steroids using C8+QAX SPE cartridges)[2]
| Analyte Class | Biological Matrix | Method | Average Recovery % | RSD % (n=5) |
| Anabolic Steroids (12) | Human Urine | Enzymatic Hydrolysis, Mixed-Mode SPE | 92.6% - 106.2% | < 9% |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Metabolites from Urine
This protocol is adapted from methodologies used in human metabolism studies of this compound.[2]
1. Sample Preparation & Hydrolysis: a. To a 2 mL aliquot of urine in a glass tube, add a suitable internal standard. b. Add 750 µL of 0.8 M phosphate buffer to adjust the pH to 7.0. c. Add 1000 units of β-glucuronidase from E. coli. d. Vortex the sample and incubate in a water bath at 50°C for 1 hour. e. Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction: a. Alkalinize the mixture to pH ~10 by adding 500 µL of an aqueous potassium carbonate/bicarbonate buffer (20% w/v each). b. Add 5 mL of tert-butyl methyl ether (TBME). c. Vortex vigorously for 5 minutes to ensure thorough mixing. d. Centrifuge at ~1500 x g for 5 minutes to separate the phases.
3. Evaporation & Reconstitution: a. Carefully transfer the upper organic layer (TBME) to a new clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C. c. For GC-MS analysis: Derivatize the dry residue with 100 µL of a suitable agent (e.g., MSTFA/NH₄I/2-mercaptoethanol) and heat at 60°C for 20 minutes.[2] d. For LC-MS/MS analysis: Reconstitute the dry residue in 100-1000 µL of a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]
Protocol 2: Representative Solid-Phase Extraction (SPE) for Anabolic Steroids from Urine
This protocol is a representative method for anabolic steroids using a mixed-mode C8/QAX cartridge, which demonstrates high efficiency and excellent cleanup.[2]
1. Sample Preparation & Hydrolysis: a. To a 5 mL aliquot of urine, add 2 mL of 100mM acetate buffer (pH 5.0). b. Add 250 µL of concentrated β-glucuronidase. c. Vortex and incubate at 65°C for 1-2 hours. d. Allow the sample to cool and adjust the pH to ~7 by adding a small volume of ammonium hydroxide (e.g., 20 µL).
2. Solid-Phase Extraction (Mixed-Mode C8/QAX): a. Condition: Condition the SPE cartridge (e.g., 200 mg/10 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not let the sorbent go dry. b. Load: Apply the pre-treated urine sample to the cartridge at a slow flow rate (1-2 mL/min). c. Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 60:40 water:methanol solution to remove polar and weakly bound interferences. d. Dry: Dry the cartridge thoroughly under full vacuum or positive pressure for 10 minutes to remove all residual water. e. Elute: Elute the target analytes with 3 mL of methanol into a collection tube.
3. Evaporation & Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C. b. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound extraction from biological samples.
Caption: Troubleshooting flowchart for low analyte recovery.
References
Addressing cross-reactivity in competitive binding assays for Methasterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing competitive binding assays to detect and quantify Methasterone.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive binding assay for this compound?
A competitive binding assay for this compound is a type of immunoassay used to detect and quantify the anabolic steroid in a sample. The assay is based on the principle of competition between the unlabeled this compound in the sample and a labeled this compound conjugate (e.g., enzyme-linked) for a limited number of binding sites on a specific anti-Methasterone antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A lower signal from the labeled conjugate indicates a higher concentration of this compound in the sample.
Q2: What are the most common causes of cross-reactivity in a this compound assay?
Cross-reactivity occurs when the anti-Methasterone antibody binds to molecules other than this compound. This is a common issue in steroid hormone immunoassays due to the structural similarity between different steroid molecules. The primary causes of cross-reactivity in a this compound assay include:
-
Structurally Similar Anabolic Steroids: Other anabolic-androgenic steroids (AAS) with a similar core structure to this compound are the most likely cross-reactants.
-
This compound Metabolites: Metabolites of this compound, formed in the body through processes like hydroxylation, can also be recognized by the antibody.
-
Endogenous Steroids: Although typically less of an issue with highly specific antibodies, some endogenous steroids may show minimal cross-reactivity.
Q3: What is the "matrix effect" and how can it affect my results?
The matrix effect refers to the interference caused by the components of the sample matrix (e.g., serum, urine, plasma) on the accuracy of the assay. These components can include proteins, lipids, salts, and other small molecules. The matrix effect can lead to either an underestimation or overestimation of the this compound concentration by non-specifically binding to the antibody or interfering with the antibody-antigen interaction.
Troubleshooting Guide
Problem 1: High Background Signal
A high background signal can mask the specific signal from the assay, leading to inaccurate results and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells. |
| Inadequate Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, casein) and increasing the blocking time or concentration. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Binding of Detection Reagents | Include appropriate controls, such as wells with no primary antibody, to assess the level of non-specific binding of the secondary antibody and substrate. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained. |
Problem 2: No or Weak Signal
The absence of a signal or a very weak signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Addition | Double-check the protocol to ensure all reagents were added in the correct order and at the specified volumes. |
| Inactive Reagents | Verify the activity of the enzyme conjugate and the substrate. Ensure reagents have not expired and have been stored correctly. |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. Consider sample purification steps. |
Problem 3: High Variability Between Replicates (High CV%)
High coefficient of variation (CV%) between replicate wells can compromise the precision and reliability of the assay.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each sample and standard. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Uneven Plate Washing | Ensure that all wells are washed uniformly. Automated plate washers can improve consistency. |
| Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to temperature variations. Fill the outer wells with buffer or water. |
| Improper Plate Sealing | Use plate sealers during incubation steps to prevent evaporation. |
Data Presentation: Example Cross-Reactivity of an Anti-Methasterone Antibody
The following table provides an illustrative example of the cross-reactivity profile of a hypothetical anti-Methasterone antibody with various structurally related steroids. The cross-reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%.
| Compound | Chemical Structure Similarity to this compound | Example Cross-Reactivity (%) |
| This compound | - | 100 |
| Drostanolone | Precursor to this compound (lacks 17α-methyl group) | 45 |
| Methyltestosterone | 17α-methylated steroid with a similar A/B ring structure | 20 |
| Oxymetholone | Structurally similar A-ring with a hydroxymethylene group | 15 |
| Methenolone | Similar A/B ring structure, but with a 1-methyl group | 10 |
| Stanozolol | Contains a pyrazole ring fused to the A-ring | < 5 |
| Testosterone | Endogenous androgen, differs in A-ring and 17α-methylation | < 1 |
| Dihydrotestosterone (DHT) | Endogenous androgen, lacks 17α-methyl group | < 1 |
| 17α-methyl-drostanolone (this compound Metabolite) | Key metabolite | 60 |
| Hydroxylated this compound Metabolites | Common metabolites | 5-30 |
Experimental Protocols
Protocol 1: Antibody Specificity Testing via Cross-Reactivity Assay
This protocol outlines the procedure for determining the cross-reactivity of the anti-Methasterone antibody with potentially interfering compounds.
-
Prepare a standard curve for this compound:
-
Serially dilute a this compound standard to concentrations ranging from 0.1 to 1000 ng/mL in assay buffer.
-
-
Prepare solutions of potential cross-reactants:
-
Prepare serial dilutions of each potential cross-reactant (e.g., other anabolic steroids, metabolites) in assay buffer, covering a wide concentration range (e.g., 1 to 10,000 ng/mL).
-
-
Perform the competitive ELISA:
-
Coat a 96-well microplate with the anti-Methasterone antibody.
-
Block the plate to prevent non-specific binding.
-
Add the this compound standards and the cross-reactant solutions to their respective wells.
-
Add a constant amount of this compound-enzyme conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the this compound standard curve and each cross-reactant.
-
Determine the concentration of this compound and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
This protocol describes a general method for purifying samples to reduce matrix effects before analysis in a this compound competitive binding assay.
-
Condition the SPE Cartridge:
-
Select an appropriate SPE cartridge (e.g., C18).
-
Wash the cartridge with an organic solvent (e.g., methanol).
-
Equilibrate the cartridge with water or an aqueous buffer.
-
-
Load the Sample:
-
Load the pre-treated sample (e.g., diluted serum or urine) onto the SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent should be optimized to retain this compound while eluting polar impurities.
-
-
Elute this compound:
-
Elute the retained this compound from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).
-
-
Evaporate and Reconstitute:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the assay buffer to the desired concentration for analysis.
-
Visualizations
Caption: Principle of the competitive binding assay for this compound.
Caption: Mechanism of cross-reactivity in a this compound immunoassay.
Caption: A logical workflow for troubleshooting common issues in this compound competitive binding assays.
Validation & Comparative
A Head-to-Head Comparison of Methasterone and Oxymetholone's Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the side effect profiles of two potent 17-alpha alkylated anabolic-androgenic steroids (AAS): Methasterone (also known as Superdrol) and Oxymetholone (also known as Anadrol). The information is intended for a scientific audience to inform research and drug development.
Executive Summary
Both this compound and Oxymetholone are synthetic derivatives of testosterone known for their strong anabolic effects. However, their use is associated with a significant risk of adverse effects, particularly hepatotoxicity. The available data, largely from clinical trials for Oxymetholone and case reports for this compound, suggests that while both compounds are highly hepatotoxic, there may be differences in their broader side effect profiles. This compound is frequently associated with severe, acute cholestatic liver injury. Oxymetholone also carries a high risk of hepatotoxicity, alongside notable cardiovascular and androgenic side effects.
Comparative Side Effect Profiles: Quantitative and Qualitative Data
The following table summarizes the known side effects of this compound and Oxymetholone. Quantitative data for Oxymetholone is primarily drawn from a clinical trial involving HIV-positive patients, which provides specific incidence rates for certain adverse events. Data for this compound is predominantly qualitative, based on case reports of severe hepatotoxicity.
| Side Effect Category | This compound (Superdrol) | Oxymetholone (Anadrol) |
| Hepatotoxicity | Qualitative: Numerous case reports of severe cholestatic jaundice and liver injury, sometimes leading to liver failure.[1][2][3][4][5] Considered extremely hepatotoxic.[6] Quantitative (from case series): In a review of 52 cases of AAS-induced liver injury, this compound was the most commonly implicated agent. Patients presented with jaundice and pruritus, with peak bilirubin levels reaching 705 μmol/L.[1] | Qualitative: Known to be highly hepatotoxic, with risks of cholestatic jaundice, peliosis hepatis (blood-filled cysts), and liver tumors with long-term use.[7][8][9][10] Quantitative (Clinical Trial Data): In a study of HIV-positive patients, a >5x baseline increase in alanine aminotransferase (ALT) was observed in 27% of patients receiving 100 mg/day and 35% of patients receiving 150 mg/day.[11] |
| Cardiovascular | Qualitative: As an AAS, it is expected to negatively impact cholesterol levels (decreasing HDL, increasing LDL) and potentially increase blood pressure. | Qualitative: Can lead to significant water retention, increasing the risk of high blood pressure.[8] Negatively impacts cholesterol profiles. Quantitative: Specific incidence rates for cardiovascular events from controlled trials are not readily available in the provided results. |
| Androgenic | Qualitative: Expected androgenic side effects include acne, hair loss, and potential virilization in women. | Qualitative: Common androgenic side effects include acne, male pattern baldness, and gynecomastia (breast development in men).[8][9][10] In women, it can cause virilization, including deepening of the voice, hirsutism, and clitoral enlargement.[8][9] |
| Hematological | Qualitative: Not a primary reported issue in case reports, which focus on liver toxicity. | Qualitative: Can cause changes in blood coagulation.[8] Leukemia has been observed in patients treated for aplastic anemia, though the causal link is unclear.[8] |
| Endocrine | Qualitative: Suppresses natural testosterone production. | Qualitative: Suppresses natural testosterone production, which can lead to testicular atrophy and changes in libido.[8][10] |
| Psychiatric | Qualitative: Potential for mood changes, a known side effect of high-dose AAS. | Qualitative: Can cause excitation and insomnia.[8][10] |
| Renal | Qualitative: Some case reports of this compound-induced hepatotoxicity also note associated acute renal failure.[1] | Qualitative: Not highlighted as a primary adverse effect in the reviewed clinical data. |
Experimental Protocols
In Vivo Assessment of Anabolic Steroid-Induced Hepatotoxicity in Animal Models
Objective: To determine the dose-dependent hepatotoxic effects of an anabolic steroid.
Animal Model: Male Wistar rats are a commonly used model.
Methodology:
-
Acclimatization: Animals are acclimatized for a minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Animals are randomly assigned to several groups: a control group receiving a vehicle (e.g., corn oil), and multiple experimental groups receiving varying doses of the anabolic steroid, administered orally via gavage.
-
Administration: The anabolic steroid is administered daily for a specified period, typically several weeks, to simulate a cycle of use.
-
Monitoring: Body weight and general health are monitored regularly throughout the study.
-
Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin levels, are measured to assess liver function.
-
Histopathological Examination: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined under a microscope for signs of liver damage, such as necrosis, inflammation, cholestasis, and steatosis.
-
Oxidative Stress Markers: Levels of oxidative stress markers, such as malondialdehyde (MDA), and antioxidant enzymes, like superoxide dismutase (SOD) and catalase (CAT), can be measured in liver homogenates to investigate the role of oxidative stress in hepatotoxicity.[6]
Signaling Pathways and Mechanisms of Toxicity
The hepatotoxicity of 17-alpha alkylated anabolic steroids like this compound and Oxymetholone is multifactorial. The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: AAS-induced hepatotoxicity signaling pathways.
Caption: General experimental workflow for AAS hepatotoxicity assessment.
The primary mechanism of hepatotoxicity for 17-alpha alkylated AAS involves their reduced hepatic metabolism, leading to prolonged exposure of liver cells to the compound.[12] This can lead to a "bland" cholestasis, characterized by a reduction in bile flow without significant inflammation.[6][13] The binding of these steroids to the androgen receptor in hepatocytes can alter the transcription of genes involved in bile acid transport, notably inhibiting the bile salt export pump (BSEP).[13][14] This inhibition leads to the accumulation of toxic bile acids within the hepatocytes, causing cellular damage.[14] Furthermore, anabolic steroids can induce oxidative stress within liver cells, leading to mitochondrial dysfunction and further contributing to hepatocyte injury.[6][12] Some AAS can also be converted to estrogens by the enzyme aromatase, which can also contribute to cholestasis.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing supplement. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. OXYMETHOLONE - ORAL (Anadrol) side effects, medical uses, and drug interactions. [medicinenet.com]
- 11. Double-blind, randomized, placebo-controlled phase III trial of oxymetholone for the treatment of HIV wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anabolic-to-Androgenic Ratio of Methasterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported anabolic-to-androgenic ratio of Methasterone (also known as Superdrol), contextualized with other common anabolic-androgenic steroids (AAS). It includes a detailed overview of the standard experimental protocol used to determine these ratios, offering a framework for validation studies.
Introduction to the Anabolic-to-Androgenic Ratio
The anabolic-to-androgenic ratio is a critical metric used to distinguish the muscle-building (anabolic) properties of a steroid from its masculinizing (androgenic) effects.[1] Anabolic effects include increased protein synthesis, muscle mass, and bone growth, while androgenic effects relate to the development of male primary and secondary sexual characteristics.[1][2] For therapeutic applications, compounds with a high anabolic-to-androgenic ratio are generally preferred to maximize desired muscle-building effects while minimizing unwanted androgenic side effects.[1] This ratio is typically determined in animal models relative to a reference steroid, such as testosterone, which has a baseline ratio of 1:1.[2][3][4]
Reported Anabolic-to-Androgenic Ratio of this compound
This compound (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) was first synthesized in 1956.[5] Early studies described it as a potent, orally active anabolic agent with weak androgenic activity.[5][6] The most frequently cited anabolic-to-androgenic ratio for this compound comes from Julius Vida's standard reference, "Androgens and Anabolic Agents." According to this text, when administered orally, this compound is 400% as anabolic and 20% as androgenic as methyltestosterone, yielding an anabolic-to-androgenic ratio (also known as the Q-ratio) of 20.[6] This high ratio suggests a strong dissociation of anabolic effects from androgenic ones.
Comparative Data of Anabolic Steroids
To contextualize the reported potency of this compound, the following table compares its anabolic-to-androgenic ratio with that of other well-established steroids.
| Compound | Chemical Name | Reported Anabolic-to-Androgenic Ratio | Administration Route |
| This compound | 2α,17α-dimethyl-5α-androstan-17β-ol-3-one | 20:1 | Oral |
| Testosterone | 4-Androsten-17β-ol-3-one | 1:1[2][3][4] | Injectable/Transdermal |
| Nandrolone | 19-Nortestosterone | 10:1 to 11:1[4][7] | Injectable |
| Stanozolol | 17α-Methyl-2'H-androst-2-eno[3,2-c]pyrazol-17β-ol | 30:1[4][8] | Oral/Injectable |
Experimental Validation: The Hershberger Bioassay
The anabolic and androgenic properties of a steroid are determined using the Hershberger bioassay, a standardized in vivo screening test in rats.[9] This assay measures the change in weight of specific androgen-dependent tissues in castrated, peripubertal male rats following administration of the test compound.[9][10]
Key Tissues Measured:
-
Anabolic (Myotrophic) Activity: The levator ani muscle is the primary indicator.[11]
-
Androgenic Activity: The ventral prostate and seminal vesicles are the key indicators.[12][13]
This protocol outlines the standardized procedure for assessing the anabolic and androgenic activity of a compound like this compound.
-
Animal Model:
-
Species: Peripubertal male rats.
-
Condition: Castrated to minimize endogenous androgen production. A sufficient time post-castration is allowed for target tissues to regress to a minimal, uniform baseline weight.[9]
-
-
Treatment Groups:
-
Negative Control: Vehicle only.
-
Positive Control (Reference Androgen): Testosterone propionate (TP) administered at a known dose.
-
Test Groups: At least 3 dose levels of the test compound (e.g., this compound) administered for 10 consecutive days.[9]
-
-
Administration:
-
The test substance is typically administered via oral gavage or subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
On the day after the final dose, the animals are euthanized.
-
The following five androgen-dependent tissues are carefully dissected and weighed:
-
-
Data Analysis:
-
The weights of the five target tissues from the test groups are compared to the vehicle control group.
-
A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity.
-
A statistically significant increase in the weight of the ventral prostate and/or seminal vesicles indicates androgenic activity.
-
The anabolic-to-androgenic ratio is calculated by comparing the potency of the test substance to the reference androgen (e.g., testosterone propionate) in stimulating the growth of the respective tissues.[5]
-
Visualizing the Mechanism and Workflow
AAS, including this compound, exert their effects primarily by binding to and activating the androgen receptor (AR). This diagram illustrates the simplified, common pathway.
Caption: Simplified signaling pathway of an anabolic-androgenic steroid (AAS).
This diagram outlines the logical flow of the Hershberger assay, from animal preparation to final data analysis, for validating the anabolic-to-androgenic ratio of a test compound.
Caption: Experimental workflow for the Hershberger bioassay.
Conclusion and Future Directions
The reported anabolic-to-androgenic ratio of 20:1 for this compound positions it as a highly selective anabolic agent.[6] This ratio is based on foundational studies conducted in the mid-20th century.[5] While the Hershberger bioassay remains the standard for determining these properties, a review of current literature indicates a lack of recent, independent studies that have sought to validate the original findings for this compound using modern analytical standards. Given its history as a designer steroid, further investigation using the standardized OECD protocol is warranted to confirm its anabolic and androgenic potency. Such studies would provide valuable data for the scientific and drug development communities, enabling a more accurate comparison with both existing and novel compounds.
References
- 1. onestop.fit [onestop.fit]
- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. dopinglinkki.fi [dopinglinkki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register :: Classification of Two Steroids, Prostanozol and this compound, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 8. Clinical and biochemical effects of stanozolol therapy for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. epa.gov [epa.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
Cross-validation of GC-MS and LC-MS methods for Methasterone detection
A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of the synthetic anabolic steroid methasterone reveals distinct advantages and limitations for each technique. While GC-MS has been a long-standing workhorse in steroid analysis, LC-MS/MS is emerging as a powerful tool, particularly for identifying long-term metabolites.
For researchers and professionals in drug development and anti-doping, the choice between GC-MS and LC-MS for this compound detection hinges on the specific analytical goals. GC-MS typically requires a more involved sample preparation process but offers robust and reliable quantification of the parent compound and its primary metabolites. In contrast, LC-MS/MS provides the significant advantage of directly detecting conjugated metabolites, which can extend the window of detection long after administration.
Quantitative Performance: A Comparative Look
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | 0.05 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.1 - 2.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 15% |
Note: The values presented are aggregated from multiple sources and represent typical performance for anabolic steroid analysis. Specific values for this compound may vary depending on the exact methodology and instrumentation.
Experimental Protocols: A Step-by-Step Guide
The analytical workflow for this compound detection differs significantly between GC-MS and LC-MS, primarily in the sample preparation stage.
GC-MS Protocol
The traditional approach for analyzing this compound and its metabolites by GC-MS involves several key steps:
-
Hydrolysis: Urine samples are first treated with β-glucuronidase to enzymatically cleave glucuronide conjugates, releasing the free steroid metabolites.
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the urine matrix.
-
Derivatization: To increase their volatility and improve their chromatographic behavior, the extracted steroids are chemically modified through a process called derivatization. A common method is silylation, which replaces active hydrogen atoms with trimethylsilyl (TMS) groups.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
LC-MS/MS Protocol
LC-MS/MS offers a more direct approach, particularly for the analysis of conjugated metabolites:
-
Extraction: Similar to the GC-MS protocol, urine or plasma samples undergo LLE or SPE to isolate the analytes of interest.
-
LC Separation: The extracted sample is injected into the liquid chromatograph. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column.
-
MS/MS Analysis: The eluent from the LC column is introduced into the tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte (e.g., a specific this compound metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This highly selective process, known as multiple reaction monitoring (MRM), provides excellent sensitivity and specificity. One study utilizing liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) successfully identified fifteen this compound metabolites, including glucuronide and sulfate conjugates, in human urine.[1] This highlights the power of LC-MS in metabolic profiling. A key finding was the identification of a glucuronide-conjugated metabolite that could be detected for up to 10 days post-administration, offering a significantly longer detection window compared to the parent compound.[1]
Visualizing the Workflow and Mechanism of Action
To better illustrate the analytical processes and the biological target of this compound, the following diagrams were generated.
This compound, as an anabolic-androgenic steroid, exerts its effects by interacting with the androgen receptor. The following diagram illustrates this signaling pathway.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection of this compound. The choice between them is dictated by the specific requirements of the analysis.
-
GC-MS remains a gold standard for the quantitative analysis of the parent drug and its non-conjugated metabolites. Its extensive libraries of mass spectra aid in the identification of known compounds.
-
LC-MS/MS excels in the direct analysis of conjugated metabolites, offering the potential for a longer detection window and a more comprehensive understanding of the drug's metabolic fate. This is particularly crucial in anti-doping analysis where identifying long-term biomarkers is a primary objective.
For researchers and drug development professionals, a combination of both techniques may provide the most complete picture of this compound's pharmacology and metabolism. As technology continues to advance, the sensitivity and accessibility of both GC-MS and LC-MS/MS are expected to improve, further enhancing their utility in the detection of anabolic steroids.
References
Comparative Hepatotoxicity of Methasterone and Other 17α-Alkylated Steroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity associated with Methasterone and other 17α-alkylated anabolic-androgenic steroids (AAS). The information presented is collated from a review of scientific literature, including case reports and experimental studies, to support further investigation and drug development in this area.
The addition of a methyl group at the C17α position of the steroid nucleus is a common structural modification that enhances the oral bioavailability of anabolic-androgenic steroids. However, this alteration is also strongly associated with an increased risk of liver damage.[1][2] The spectrum of 17α-alkylated steroid-induced liver injury is broad, ranging from transient elevations in liver enzymes to more severe conditions such as cholestasis, peliosis hepatis (blood-filled cysts in the liver), and the development of benign or malignant liver tumors.[3][4] this compound, a potent oral anabolic steroid, has been frequently implicated in cases of severe hepatotoxicity.[5]
This guide aims to provide a comparative overview of the hepatotoxic potential of this compound alongside other commonly used 17α-alkylated steroids, supported by available quantitative data and detailed experimental methodologies.
Quantitative Data on Hepatotoxicity
The following tables summarize quantitative data from various sources, illustrating the impact of different 17α-alkylated steroids on markers of liver function. It is important to note that the data is derived from a combination of human case reports and animal studies, and direct comparison should be approached with caution due to varying dosages, durations of use, and study designs.
Table 1: Reported Peak Liver Function Test Abnormalities in Humans Associated with 17α-Alkylated Steroid Use
| Steroid | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Total Bilirubin | Alkaline Phosphatase (ALP) | Gamma-Glutamyl Transferase (GGT) | Source(s) |
| This compound | 125 U/L | 71 U/L | 705 µmol/L | 262 U/L | 52 U/L | [6] |
| Stanozolol | 58 U/L | 45 U/L | 19.16 mg/dL | 152 U/L | 19 U/L | [5] |
| Stanozolol | 63 U/L | 45 U/L | 44.34 mg/dL | 77 U/L | 27 U/L | [7] |
| Oxymetholone | >5x baseline | Not specified | Not specified | Not specified | Not specified | [8] |
| Methandienone | 49 IU/l | 65 IU/l | 33.87 mg/dl | 207 IU/l | 60 IU/l | [9] |
Note: Units and reference ranges may vary between sources. Conversion of µmol/L to mg/dL for bilirubin is approximately 17.1:1.
Table 2: Animal Studies on the Hepatotoxicity of 17α-Alkylated Steroids
| Steroid | Animal Model | Dosage | Duration | Key Findings | Source(s) |
| Oxymetholone | Male Rats | 10, 20, and 30 mg/kg/day (oral gavage) | 8 weeks | Dose-dependent increase in ALT and AST levels. | [10] |
| Stanozolol | Male Rats | Acute and Chronic Dosing | Not specified | No significant changes in serum transaminases. | [7] |
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the hepatotoxicity of 17α-alkylated steroids in a rodent model, based on methodologies reported in the literature. Specific details for individual steroid studies are provided where available.
General In Vivo Hepatotoxicity Assessment Protocol
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age/Weight: Typically 8-12 weeks old, weighing 200-300g at the start of the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., normal saline, corn oil) via the same route of administration as the treatment groups.
-
Treatment Groups: Receive the 17α-alkylated steroid at varying doses (e.g., low, medium, high dose) to assess dose-dependency.[10]
3. Drug Administration:
-
Route: Oral gavage is a common route to mimic human consumption of oral steroids.
-
Frequency and Duration: Daily administration for a period ranging from a few weeks to several months, depending on the study's objective (acute vs. chronic toxicity). For example, an 8-week duration has been used for Oxymetholone studies.[10]
4. Monitoring and Sample Collection:
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study period via cardiac puncture or from the retro-orbital plexus under anesthesia. Serum is separated for biochemical analysis.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and the liver is immediately excised, weighed, and processed for histopathological examination and other analyses.
5. Biochemical Analysis:
-
Serum levels of the following liver injury markers are measured using standard automated analyzers:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Gamma-Glutamyl Transferase (GGT)
-
6. Histopathological Examination:
-
A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination is performed to assess for hepatocellular damage (e.g., necrosis, apoptosis, steatosis), inflammation, cholestasis, and any other structural changes.
Specific Protocols from Literature:
-
Oxymetholone Study in Male Rats:
-
Animal Model: Forty male rats (200-300g, 8-12 weeks old).
-
Groups: Control (normal saline), Anadrol 10 mg/kg, Anadrol 20 mg/kg, and Anadrol 30 mg/kg.
-
Administration: Single daily dose via oral gavage for 8 weeks.
-
Analysis: Measurement of ALT and AST, and histopathological study of liver tissue.[10]
-
Signaling Pathways and Mechanisms of Hepatotoxicity
The hepatotoxicity of 17α-alkylated steroids is multifactorial, involving several key cellular and molecular mechanisms. The primary mechanisms include cholestasis and oxidative stress.
Cholestasis
Cholestasis induced by these steroids is often described as "bland," meaning it occurs with minimal inflammation.[4] The proposed mechanism involves the interference with bile acid transport and excretion.
Caption: Signaling pathway of 17α-alkylated steroid-induced cholestasis.
Oxidative Stress
These steroids can also induce oxidative stress within hepatocytes, leading to cellular damage. This is thought to be mediated through the activation of androgen receptors and subsequent generation of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. Anabolic androgenic steroid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of acute and chronic hepatotoxic effects exerted by anabolic-androgenic steroid stanozolol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
The Reproducibility of Methasterone's Anabolic Effects on Skeletal Muscle: A Comparative Look at Gene Expression
A notable gap in the scientific literature exists regarding the specific quantitative effects of methasterone on skeletal muscle gene expression. While its potent anabolic properties are widely acknowledged, detailed molecular studies providing precise data on gene regulation remain elusive. This guide, therefore, aims to provide a comparative framework by summarizing the known anabolic mechanisms of this compound, alongside experimental data from studies on other potent anabolic-androgenic steroids (AAS). This approach allows for an informed, albeit indirect, understanding of the likely genomic impact of this compound on skeletal muscle.
This compound (also known as methyldrostanolone) is a synthetic oral anabolic-androgenic steroid known for its high anabolic activity.[1] Like other AAS, its primary mechanism of action is through binding to and activating the androgen receptor (AR) in skeletal muscle tissue.[2] This interaction triggers a cascade of downstream signaling events that ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein breakdown, resulting in muscle hypertrophy.[3]
Comparative Analysis of Anabolic Steroid Effects on Key Myogenic Genes
While specific quantitative data for this compound is not publicly available, research on other AAS provides insight into the classes of genes typically affected. Anabolic steroids as a class have been shown to upregulate the expression of key genes involved in muscle growth and differentiation. A systematic review of studies on various AAS found that the most commonly upregulated genes in skeletal muscle were Insulin-like Growth Factor 1 (IGF-1), Myogenin (MYOG), and MyoD.[4][5]
The following tables present a summary of quantitative and semi-quantitative data from studies on testosterone and nandrolone, two well-researched anabolic steroids. This data serves as a proxy to understand the potential magnitude and direction of gene expression changes that could be expected from a potent oral AAS like this compound.
| Gene | Anabolic Steroid | Model System | Fold Change / Effect | Citation |
| Growth Factors | ||||
| IGF-1 | Testosterone | Human Skeletal Muscle | Upregulation | [4] |
| IGF-1 | Nandrolone | Rat Skeletal Muscle | No significant alteration | [4] |
| Myogenic Regulatory Factors | ||||
| MyoD | Testosterone | Human Skeletal Muscle | Upregulation | [4] |
| MyoD | Nandrolone | Rat Skeletal Muscle | Re-established expression after atrophy | [4] |
| Myogenin (MYOG) | Testosterone | Human Skeletal Muscle | Upregulation | [4] |
| Myogenin (MYOG) | Nandrolone | Rat Skeletal Muscle | No modification of atrophy-induced expression | [4] |
| Atrogenes (Muscle Atrophy Genes) | ||||
| Atrogin-1 | Nandrolone | Rat Skeletal Muscle | Did not restore atrogene levels compared to control | [4] |
| MuRF-1 | General AAS | Skeletal Muscle | Upregulation in atrophy conditions | [4] |
Table 1: Comparative Effects of Testosterone and Nandrolone on Key Myogenic and Atrophic Gene Expression in Skeletal Muscle.
Experimental Protocols
The following are representative experimental protocols from studies investigating the effects of anabolic steroids on skeletal muscle gene expression. These methodologies provide a framework for how such studies are typically conducted.
In Vivo Animal Study Protocol (Representative)
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for one week prior to the experiment.
-
Experimental Groups:
-
Control Group: Receives vehicle (e.g., sesame oil) injection.
-
Testosterone Enanthate Group: Receives intramuscular injections of testosterone enanthate (e.g., 20 mg/kg body weight) twice a week.
-
Nandrolone Decanoate Group: Receives intramuscular injections of nandrolone decanoate (e.g., 10 mg/kg body weight) twice a week.
-
-
Treatment Duration: 8 weeks.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and skeletal muscles (e.g., gastrocnemius, soleus) are excised, weighed, and immediately frozen in liquid nitrogen for gene expression analysis.
-
Gene Expression Analysis:
-
RNA is extracted from the muscle tissue using a commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for target genes (e.g., IGF-1, MyoD, Myogenin, Atrogin-1, MuRF-1) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
In Vitro Cell Culture Study Protocol (Representative)
-
Cell Line: C2C12 mouse myoblasts.
-
Cell Culture: Myoblasts are maintained in a growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) when the cells reach 80-90% confluency.
-
Treatment: Differentiated myotubes are treated with the anabolic steroid of interest (e.g., testosterone, dihydrotestosterone) at various concentrations (e.g., 10 nM, 100 nM) or vehicle (e.g., ethanol) for a specified duration (e.g., 24, 48 hours).
-
Gene Expression Analysis:
-
RNA is isolated from the myotubes using a suitable method (e.g., TRIzol reagent).
-
cDNA synthesis and qRT-PCR are performed as described in the in vivo protocol.
-
-
Statistical Analysis: Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflow
The anabolic effects of this compound and other AAS are mediated through complex signaling pathways. The diagrams below illustrate the general androgen receptor signaling pathway leading to muscle hypertrophy and a typical experimental workflow for studying these effects.
Caption: General Androgen Receptor Signaling Pathway in Skeletal Muscle.
Caption: Typical Experimental Workflow for Gene Expression Analysis.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Comparative Transcriptome and Methylome Analysis in Human Skeletal Muscle Anabolism, Hypertrophy and Epigenetic Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methasterone: A Comparative Analysis of its Anabolic and Androgenic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Methasterone, a synthetic oral anabolic-androgenic steroid (AAS), has garnered significant attention for its potent anabolic properties. This guide provides a comparative overview of the effects of this compound in different animal species, supported by experimental data and detailed methodologies. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Anabolic and Androgenic Activity
This compound's biological activity is characterized by its high anabolic-to-androgenic ratio. Early seminal studies in the late 1950s and early 1960s established its potency relative to the standard oral androgen, methyltestosterone.
Key Findings from Preclinical Studies in Rats
The primary animal model used to determine the anabolic and androgenic potency of steroids like this compound is the castrated male rat, utilizing the Hershberger assay. The foundational research by Ringold and Zaffaroni demonstrated that this compound exhibits approximately 400% of the anabolic activity and only 20% of the androgenic activity of methyltestosterone when administered orally.[1][2] This results in a highly favorable anabolic-to-androgenic ratio (Q-ratio) of 20, indicating a strong propensity for muscle-building with comparatively weaker masculinizing effects.[1]
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio (Q-ratio) | Animal Model |
| This compound | 400% | 20% | 20 | Rat |
| Methyltestosterone | 100% | 100% | 1 | Rat |
Experimental Protocols
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay for assessing the androgenic and anabolic properties of a substance.
Principle: The assay relies on the dose-dependent response of specific androgen-sensitive tissues in castrated male rats to the administration of a test compound. Anabolic activity is typically measured by the weight increase of the levator ani muscle, while androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.
-
Acclimation: Following castration, animals are allowed an acclimation period of at least seven days.
-
Dosing: The test compound (this compound) is administered orally or via subcutaneous injection for 10 consecutive days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Levator ani muscle (anabolic indicator)
-
Ventral prostate (androgenic indicator)
-
Seminal vesicles (androgenic indicator)
-
Cowper's glands (androgenic indicator)
-
Glans penis (androgenic indicator)
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The relative anabolic and androgenic potency is calculated by comparing the dose-response curves of the test compound to the reference standard.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.
Signaling Pathway:
-
Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the AR located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).
-
Nuclear Translocation: The activated AR-Methasterone complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes involved in protein synthesis and other anabolic processes.
References
A Comparative Guide to In Vitro Models for Predicting Methasterone-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commonly used in vitro models for assessing the risk of drug-induced liver injury (DILI), with a specific focus on the hepatotoxicity induced by Methasterone, a 17α-alkylated anabolic-androgenic steroid. The content herein is intended to assist in the selection of appropriate models and methodologies for preclinical safety assessment.
Executive Summary
This compound is known to cause severe hepatotoxicity, primarily presenting as cholestatic liver injury. The selection of a predictive in vitro model is therefore critical for the early identification of these liabilities in drug development. This guide compares the performance of various in vitro systems, from simple 2D cell line cultures to more complex 3D spheroid models. The evidence strongly suggests that 3D spheroid cultures, particularly of metabolically competent cells like HepaRG or primary human hepatocytes (PHHs), offer superior predictivity for this compound-induced liver injury due to their more physiologically relevant architecture and function.
Data Presentation: Comparison of In Vitro Models
The following tables summarize the key characteristics and comparative performance of different in vitro models for assessing DILI. While specific quantitative data for this compound is limited in the public domain, the presented data from studies on other hepatotoxins illustrates the relative performance of these models.
Table 1: Comparison of Liver Cell Sources for DILI Prediction
| Cell Type | Advantages | Disadvantages | Suitability for this compound DILI |
| HepG2 | - Immortalized cell line, easy to culture and maintain- High-throughput screening compatible | - Low expression of key metabolic enzymes (e.g., CYP450s)[1] | Limited: Poor metabolic capacity may not fully capture the toxicity of parent compound and its metabolites. |
| HepaRG | - Differentiates into hepatocyte-like and biliary-like cells- Higher expression of metabolic enzymes and transporters compared to HepG2[1] | - Requires a lengthy differentiation period- Heterogeneous cell population | Good: Better metabolic competence makes it more suitable than HepG2 for assessing metabolism-dependent toxicity. |
| Primary Human Hepatocytes (PHHs) | - Gold standard for in vitro hepatotoxicity studies- Represents the most physiologically relevant model | - Limited availability and high cost- Rapid dedifferentiation and loss of function in 2D culture- High inter-donor variability | Excellent: Provides the most clinically relevant data, especially in 3D culture systems that maintain their phenotype. |
Table 2: Performance Comparison of 2D vs. 3D Culture Models for DILI Assessment
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for this compound DILI |
| Cell Morphology & Polarity | Flattened, loss of polarity | Recapitulates in vivo-like cell-cell and cell-matrix interactions, forms bile canaliculi | 3D models better mimic the polarized nature of hepatocytes, crucial for studying cholestasis. |
| Metabolic Activity (e.g., CYP450s) | Generally lower and declines rapidly | Higher and more stable over time[1] | Enhanced metabolic activity in 3D models is critical for assessing the role of this compound metabolites in toxicity. |
| Sensitivity to Hepatotoxins | Can be overly sensitive to some compounds, leading to false positives | Often shows increased resistance to some toxins but greater sensitivity to others, better reflecting in vivo responses | 3D models are more likely to provide a more accurate prediction of the toxic concentrations of this compound. |
| Longevity of Cultures | Short-term (days) | Long-term (weeks), suitable for chronic toxicity studies | The longer lifespan of 3D cultures allows for the investigation of repeated-dose and long-term effects of this compound. |
| Biomarker Expression (e.g., Albumin, Urea) | Lower and less stable | Higher and more stable | More robust biomarker expression in 3D models provides a clearer indication of liver function and injury. |
Table 3: Illustrative Cytotoxicity Data (IC50 Values) for General Hepatotoxins in Different In Vitro Models
| Compound | Cell Line/Culture | IC50 Value | Reference |
| Acetaminophen | HepG2 (2D) | 14.95 mM | [2] |
| Acetaminophen | HepaRG (2D) | 7.11 mM | [2] |
| Acetaminophen | HepG2 (3D) | 48.43 mM | [2] |
| Acetaminophen | HepaRG (3D) | 26.19 mM | [2] |
| Amiodarone HCl | HepG2 (2D) | 44.85 µM | [2] |
| Amiodarone HCl | HepaRG (2D) | 65.47 µM | [2] |
| Amiodarone HCl | HepG2 (3D) | 55.64 µM | [2] |
| Amiodarone HCl | HepaRG (3D) | 109.38 µM | [2] |
Note: A study on the cytotoxicity of this compound in a normal human fibroblast cell line (BJ) reported an IC50 of 8.01 ± 0.52 μg/mL[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which is indicative of metabolic activity.
-
Cell Seeding: Seed cells (e.g., HepG2, HepaRG) in a 96-well plate at a predetermined optimal density and allow them to adhere (for 2D) or form spheroids (for 3D) for 24-48 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Cholestasis Assessment: Bile Salt Export Pump (BSEP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the BSEP transporter, a key mechanism in cholestatic DILI. A common method uses sandwich-cultured hepatocytes.
-
Hepatocyte Seeding: Plate primary human hepatocytes or HepaRG cells on collagen-coated plates and overlay with a second layer of collagen to form sandwich cultures. Culture for several days to allow the formation of bile canaliculi.
-
Pre-incubation: Wash the cells with Hank's Balanced Salt Solution (HBSS). Pre-incubate the cells with HBSS (with and without Ca2+/Mg2+ to distinguish between cellular and canalicular compartments) containing the test compound (this compound) or a known inhibitor (e.g., cyclosporine A) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add a fluorescent BSEP substrate (e.g., taurocholate derivative) to the incubation buffer and incubate for a further period (e.g., 10-20 minutes).
-
Washing: Terminate the incubation by washing the cells with ice-cold HBSS to remove the extracellular substrate.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the biliary excretion index (BEI) to quantify the extent of BSEP inhibition by comparing the accumulation of the fluorescent substrate in the presence and absence of the test compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes relevant to the assessment of this compound-induced liver injury.
Caption: Proposed signaling pathway for this compound-induced cholestatic liver injury.
Caption: General experimental workflow for assessing this compound-induced hepatotoxicity.
Conclusion
The prediction of this compound-induced liver injury in vitro requires models that can adequately replicate key aspects of liver physiology, particularly metabolic competence and biliary transport. While 2D cell line models have utility in initial high-throughput screening, their limitations in metabolic capacity and physiological relevance can lead to misleading results. For a more accurate risk assessment of compounds like this compound, this guide recommends the use of 3D spheroid cultures of metabolically competent cells, such as HepaRG or primary human hepatocytes. These models, in conjunction with targeted assays for cytotoxicity and cholestasis, provide a more robust platform for identifying potential hepatotoxins during preclinical drug development.
References
The Metabolic Journey of Methasterone and its Prodrug Mebolazine: A Comparative Analysis
A deep dive into the biotransformation of two potent anabolic androgenic steroids reveals a shared metabolic fate, with Mebolazine acting as a precursor to the extensively studied Methasterone. This guide provides a comparative analysis of their metabolism, supported by experimental data and detailed methodologies for researchers in drug development and forensic analysis.
This compound (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one) and Mebolazine (dimethazine) are synthetic anabolic androgenic steroids (AAS) that have garnered significant attention in both clinical research and anti-doping contexts. Mebolazine is unique in its structure, being a dimer of two this compound molecules linked by an azine group. This structural feature designates Mebolazine as a prodrug, which undergoes metabolic conversion to its active form, this compound. Consequently, the metabolic pathways of Mebolazine are intrinsically linked to and largely reflective of those of this compound.
From Prodrug to Active Metabolite: The Conversion of Mebolazine
The primary step in the metabolism of Mebolazine is its hydrolysis to yield two molecules of this compound. This conversion is a critical activation step that releases the pharmacologically active compound. Following this initial transformation, the metabolic fate of the resulting this compound molecules follows a well-documented series of Phase I and Phase II reactions.
dot
Caption: Conversion of Mebolazine to this compound.
Shared Pathways: The Metabolic Fate of this compound
Once formed, this compound undergoes extensive metabolism primarily through Phase I (functionalization) and Phase II (conjugation) reactions. These processes aim to increase the water solubility of the compound, facilitating its excretion from the body.
Phase I Metabolism
The primary routes of Phase I metabolism for this compound involve reductions and hydroxylations, catalyzed mainly by cytochrome P450 (CYP450) enzymes in the liver. Key transformations include:
-
Reduction of the 3-keto group: This leads to the formation of 3α-hydroxy and 3β-hydroxy metabolites, which are among the most abundant metabolites detected.
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid skeleton, including the 2α-methyl group, and carbons 6, 16, and 18.
dot
Caption: Metabolic Pathways of this compound.
Phase II Metabolism
The Phase I metabolites of this compound, now possessing hydroxyl groups, are susceptible to conjugation reactions. The primary Phase II metabolic routes are:
-
Glucuronidation: This is the most significant conjugation pathway for this compound metabolites. Glucuronic acid is attached to the hydroxyl groups, forming highly water-soluble glucuronide conjugates that are readily excreted in urine.
-
Sulfation: To a lesser extent, sulfate conjugation of the hydroxylated metabolites also occurs.
Comparative Data on Metabolite Detection
The detection of specific metabolites is crucial for identifying the use of both this compound and Mebolazine in anti-doping tests. Since Mebolazine's metabolites are identical to those of this compound, the analytical focus is on the detection of these common biotransformation products.
| Metabolite Class | Key Metabolites of this compound (and Mebolazine) | Typical Detection Window | Analytical Method |
| Phase I | 3α-hydroxy-methasterone | Up to several days | GC-MS, LC-MS/MS |
| 3β-hydroxy-methasterone | Shorter than 3α-hydroxy | GC-MS, LC-MS/MS | |
| 6-hydroxy-methasterone | Variable | LC-MS/MS | |
| 16-hydroxy-methasterone | Variable | LC-MS/MS | |
| Phase II | Glucuronide conjugates of Phase I metabolites | Can extend detection window | LC-MS/MS |
| Sulfate conjugates of Phase I metabolites | Less abundant | LC-MS/MS |
Experimental Protocols
The elucidation of the metabolic pathways of this compound and Mebolazine has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism Studies
Objective: To identify the metabolites produced by liver enzymes.
Methodology:
-
Incubation: The parent compound (this compound or Mebolazine) is incubated with human liver microsomes or S9 fractions. These preparations contain a mixture of drug-metabolizing enzymes, including CYP450s. The incubation mixture typically includes co-factors necessary for enzymatic activity, such as NADPH.
-
Sample Preparation: Following incubation, the reaction is quenched, and the metabolites are extracted from the incubation matrix using liquid-liquid extraction or solid-phase extraction.
-
Analysis: The extracted samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites formed.
dot
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Metabolism Studies
Objective: To identify the metabolites present in biological samples after administration of the compound.
Methodology:
-
Administration: The compound is administered to human volunteers or animal models (e.g., rats, mice).
-
Sample Collection: Urine and/or blood samples are collected at various time points after administration.
-
Sample Preparation: Urine samples often undergo enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) to cleave the conjugated metabolites back to their Phase I forms. This is followed by extraction and derivatization (for GC-MS analysis). For LC-MS/MS analysis, direct analysis of the diluted urine may be possible.
-
Analysis: The prepared samples are analyzed by GC-MS or LC-MS/MS to identify and quantify the metabolites.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methasterone
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, including controlled substances like Methasterone. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
This compound, a synthetic anabolic steroid, requires careful handling throughout its lifecycle, including its final disposition. The primary goal of its disposal is to render it non-retrievable, preventing diversion and environmental contamination.[1] Improper disposal, such as flushing down a drain or mixing with regular trash, is strictly prohibited.[2][3][4]
Step-by-Step Disposal Protocol
The following procedures outline the approved methods for disposing of this compound, from residual amounts to bulk quantities.
1. Segregation and Labeling:
-
Immediately segregate any expired, unwanted, or contaminated this compound from active stock.[5]
-
Clearly label the container with "Expired," "Waste," or "For Disposal" to prevent accidental use.[5]
-
Store the segregated waste in a secure, locked location, similar to the storage of active controlled substances.[5]
2. Disposal of Non-Recoverable Waste:
-
For residual, non-recoverable amounts of this compound, such as the trace amounts left in a used vial or syringe after administration, these may be discarded in a biohazard sharps container.[5]
-
It is crucial to document the disposal of the container, ensuring the inventory log reflects a zero balance.[5]
3. Disposal of Recoverable Waste:
-
For recoverable quantities, including unused dilutions or broken containers with salvageable contents, the substance must be transferred to a licensed chemical destruction facility or a DEA-registered reverse distributor.[2][5]
-
Do not attempt to dispose of recoverable this compound by mixing it with absorbents like cat litter for regular trash disposal, as this is not a compliant method for this type of substance.[5]
4. Professional Disposal Services:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[3][5]
-
EHS will typically contract with a specialized waste management vendor for the proper disposal of controlled substances, often through high-temperature incineration with flue gas scrubbing.[2]
5. Documentation:
-
Meticulous record-keeping is paramount. For any disposal of recoverable this compound, a DEA Form 41 must be completed.[5]
-
A witness, who is also authorized personnel, must be present during the wasting procedure and cosign the relevant documentation.[5]
Summary of Disposal Methods and Safety Precautions
| Disposal Scenario | Recommended Method | Key Safety and Compliance Requirements |
| Expired/Unwanted Bulk this compound | Transfer to a DEA-registered reverse distributor or licensed chemical destruction facility.[2][5] | Securely store and label waste.[5] Maintain detailed disposal records (e.g., DEA Form 41).[5] Arrange pickup through your institution's EHS office.[3][5] |
| Non-Recoverable Residuals (e.g., in empty vials) | Discard the empty container in a designated biohazard sharps container.[5] | Update inventory logs to reflect the disposal.[5] |
| Recoverable Spills | Contain the spill using appropriate personal protective equipment (PPE). The collected material must be disposed of as hazardous waste.[2] | Evacuate the area if necessary.[2] Use non-sparking tools for cleanup.[2] Do not allow the chemical to enter drains.[2] |
| Contaminated Labware | Decontaminate reusable labware according to established laboratory protocols. Dispose of single-use contaminated items as hazardous waste.[2] | Wear appropriate PPE during decontamination. Ensure decontamination procedures are validated for effectiveness. |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all regulatory and safety considerations are met at each stage of the process.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel, the community, and the environment.
References
- 1. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Methasterone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for research, scientific, and drug development professionals handling Methasterone. Adherence to these protocols is essential to mitigate health risks associated with this potent anabolic steroid. This compound is classified as a Schedule III controlled substance in the United States and is suspected of causing cancer and may damage fertility.[1]
Operational Plan: Handling and Disposal of this compound
This step-by-step guide outlines the necessary precautions for the safe handling and disposal of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2] The handling area should be under negative pressure relative to adjacent rooms.[1][3]
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
-
Spill Kit: Ensure a spill kit is readily available in the handling area. The kit should contain absorbent pads, two pairs of chemotherapy-tested gloves, a disposable gown, shoe covers, a face shield, and sealable plastic bags for waste.[4]
Personal Protective Equipment (PPE)
A comprehensive ensemble of PPE is mandatory for all personnel handling this compound.
-
Gloves: Double gloving with powder-free nitrile gloves that comply with ASTM standard D-6978 is required.[5][6] Change the outer glove immediately upon suspected contamination and both gloves every 30-60 minutes.[7]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. Polyethylene-coated polypropylene gowns offer superior protection.[5]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields or a full-face shield must be worn to protect against splashes and airborne particles.[8]
-
Respiratory Protection: For procedures that may generate aerosols or when handling powders outside of a containment system, a fit-tested NIOSH-certified N95 or higher respirator is mandatory.[5] For potential exposure to organic vapors, a respirator with an organic vapor cartridge is recommended.[9][10][11]
Handling Procedures
-
Weighing: Conduct weighing of powdered this compound within a containment system, such as a ventilated balance enclosure or glove box, to prevent aerosolization.[1]
-
Solution Preparation: When dissolving this compound, do so within a chemical fume hood. Avoid splashing and ensure all containers are securely capped.
-
Personal Hygiene: Prohibit eating, drinking, and applying cosmetics in the laboratory area where this compound is handled.[2] Wash hands thoroughly with soap and water before donning and after removing PPE.[7]
Decontamination and Cleaning
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. A recommended procedure involves a three-step process: deactivation, decontamination, and cleaning.[12]
-
Deactivation: Use an appropriate agent to render the compound inactive. Note that no single agent deactivates all hazardous drugs.[12]
-
Decontamination: Physically remove the drug residue using a decontamination agent and disposable wipes.[12]
-
Cleaning: Remove any remaining residue with a germicidal detergent.[12]
-
-
Reusable Equipment: Thoroughly decontaminate all reusable equipment, such as glassware and spatulas, after use.
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and restrict access.
-
Spill Cleanup:
-
Don the appropriate PPE from the spill kit.[4]
-
For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a wetted absorbent material to avoid raising dust.[4][13]
-
Carefully collect all contaminated materials and place them in a labeled, sealable hazardous waste bag.[4]
-
Decontaminate the spill area following the three-step process outlined above.
-
Disposal Plan
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, gowns, and absorbent materials, must be segregated as hazardous waste.
-
Controlled Substance Disposal: As a Schedule III controlled substance, the disposal of expired or unwanted this compound inventory must comply with DEA regulations. This typically involves transferring the substance to a DEA-registered reverse distributor for incineration.[14] Incineration is the DEA-recognized method to render the substance non-retrievable.[14]
-
Record Keeping: Maintain meticulous records of this compound disposal, including the date, quantity, and method of destruction, in accordance with institutional and federal regulations.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Glove Type | Powder-free nitrile gloves meeting ASTM D-6978 standard | [5][6] |
| Glove Change Frequency | Every 30-60 minutes or upon suspected contamination | [7] |
| Respirator Filter Efficiency | N95 (95% filtration) or higher (N99, N100) for particulates | [5][10] |
| Waste Bag Thickness | 6 mil polyethylene bags for contaminated single-use PPE |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. osha.gov [osha.gov]
- 3. escopharma.com [escopharma.com]
- 4. unthsc.edu [unthsc.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. 3m.com [3m.com]
- 11. unitedcanadainc.com [unitedcanadainc.com]
- 12. ph.health.mil [ph.health.mil]
- 13. pharm-int.com [pharm-int.com]
- 14. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
